1-Bromo-4-(1,1-difluoroethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIBKCFAFRHORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669759 | |
| Record name | 1-Bromo-4-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000994-95-5 | |
| Record name | 1-Bromo-4-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-4-(1,1-DIFLUOROETHYL)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene
Abstract
This guide provides a comprehensive technical overview of the synthetic methodologies for producing this compound, a key building block in modern medicinal and materials chemistry. The gem-difluoroethyl moiety is a valuable bioisostere for carbonyl groups and ethers, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document emphasizes the most prevalent and efficient synthetic strategy: the deoxofluorination of 4-bromoacetophenone. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, and provide detailed, field-proven protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge for a safe, efficient, and reproducible synthesis.
Strategic Analysis: The Path to the Target Molecule
A logical retrosynthetic analysis of this compound identifies the most direct pathway for its construction. The core challenge lies in the introduction of the geminal difluoride unit.
Retrosynthetic Approach
The C-F bonds are most effectively formed by converting a carbonyl group. Therefore, the target molecule can be disconnected at the difluorinated carbon, revealing 1-(4-bromophenyl)ethanone (also known as 4'-bromoacetophenone) as the immediate and logical precursor. This commercially available starting material simplifies the synthetic route significantly.[2]
Caption: Retrosynthetic disconnection of the target molecule.
Synthetic Methodology: Deoxofluorination of a Ketone
The conversion of the carbonyl group in 1-(4-bromophenyl)ethanone to a gem-difluoro moiety is achieved through deoxofluorination. This transformation is fundamental in organofluorine chemistry.[3] The choice of fluorinating agent is the most critical decision in this synthesis, directly impacting safety, yield, and operational complexity.
Mechanism of Deoxofluorination
While the precise mechanism can vary with the reagent, the general pathway involves the activation of the carbonyl oxygen by the electrophilic fluorinating agent. This is followed by nucleophilic attack of fluoride ions. The process effectively replaces the carbon-oxygen double bond with two carbon-fluorine single bonds.
Caption: Simplified mechanism of ketone deoxofluorination.
Reagent Selection: A Comparative Analysis
Two primary reagents are commonly employed for this transformation: Diethylaminosulfur trifluoride (DAST) and (Diethylamino)difluorosulfinium tetrafluoroborate (XtalFluor-E®).
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Liquid | Well-established, high reactivity | Thermally unstable, can detonate above 90°C; highly toxic and moisture-sensitive, releases HF |
| XtalFluor-E® | [Et₂NSF₂]BF₄ | Crystalline Solid | High thermal stability, easier and safer to handle, does not generate free HF under anhydrous conditions[4] | Often requires a fluoride source/promoter for ketones[5] |
Expertise & Experience: For laboratory-scale synthesis where safety and ease of handling are paramount, XtalFluor-E is the superior choice.[4] However, DAST remains a widely documented and effective reagent when handled with appropriate engineering controls and precautions.[6] This guide will provide protocols for both, recognizing the different contexts in which they might be used.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis using DAST
This protocol is adapted from established literature procedures.[6] It requires strict adherence to safety protocols due to the hazardous nature of DAST.
Materials & Equipment:
-
1-(4-Bromophenyl)ethanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Argon or Nitrogen supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Petroleum ether and dichloromethane for elution
Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (e.g., 3.0 g, 15.07 mmol) in anhydrous dichloromethane (30 mL) in a flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice-water bath. Slowly add DAST (e.g., 15.9 mL, 120.57 mmol) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent dangerous temperature spikes.
-
Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50°C. Stir at this temperature overnight.[6] Causality: Heating provides the necessary activation energy to drive the fluorination to completion.
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture back to 0°C. Very slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This step quenches any unreacted DAST, which reacts violently with water. The large volume of ice water absorbs the heat of reaction.
-
Workup: Separate the organic phase. Extract the aqueous phase three times with dichloromethane.[6] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and dichloromethane (e.g., 4:1) to yield this compound as a pale yellow liquid.[6]
Protocol 2: Synthesis using XtalFluor-E®
This protocol leverages the enhanced safety profile of XtalFluor-E.[4] Note that for ketones, a fluoride source is often necessary to facilitate the reaction.[5]
Materials & Equipment:
-
1-(4-Bromophenyl)ethanone
-
XtalFluor-E®
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend XtalFluor-E® (1.5 to 2.0 equivalents) in anhydrous DCM.
-
Substrate Addition: Add the 1-(4-bromophenyl)ethanone (1.0 equivalent) to the suspension.
-
Promoter Addition: Slowly add Et₃N·3HF (e.g., 0.1 to 0.5 equivalents) as a promoter. Causality: For ketones, XtalFluor-E alone is often insufficient.[5] The added fluoride source initiates the deoxofluorination process.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quenching and Workup: Upon completion, cool the reaction and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Drying and Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by silica gel chromatography as described in Protocol 1.
Caption: General experimental workflow for synthesis.
Product Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 1000994-95-5 | [6][7][8][9] |
| Molecular Formula | C₈H₇BrF₂ | [7][8][9] |
| Molecular Weight | 221.04 g/mol | [7][8][9] |
| Appearance | Pale yellow liquid | [6] |
| Density | ~1.495 g/mL at 25°C | [8] |
| Refractive Index | n20/D ~1.503 | [8] |
| GC-MS (m/z) | 220/222 (M+) | [6] |
Critical Safety Considerations
-
DAST: Extremely toxic, corrosive, and moisture-sensitive. Reacts violently with water and can decompose explosively with heat. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
XtalFluor-E®: While more stable than DAST, it is still a reactive chemical. Handle with standard laboratory precautions in a well-ventilated area.
-
Hydrogen Fluoride (HF): Deoxofluorination reactions can potentially generate HF, especially during aqueous workup. HF is extremely corrosive and toxic. Ensure quenching procedures are performed slowly and with adequate cooling.
-
Product Hazards: The final product is classified as toxic if swallowed.[8][10] Standard handling procedures for toxic chemicals should be followed.
Conclusion
The is most reliably achieved via the deoxofluorination of 1-(4-bromophenyl)ethanone. The choice between the classic reagent, DAST, and safer, modern alternatives like XtalFluor-E® depends on the specific laboratory capabilities and safety priorities. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize this valuable fluorinated building block for application in drug discovery and materials science.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 10. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS No. 1000994-95-5), a fluorinated aromatic compound of increasing interest in medicinal chemistry and chemical biology. This document delves into its structural and spectroscopic data, physical characteristics, and safety and handling protocols. Furthermore, it explores the compound's applications as a versatile building block in organic synthesis, particularly in the development of novel chemical probes for proteomics research. The guide is intended to be a valuable resource for researchers utilizing this compound in their work, providing both foundational data and practical insights.
Introduction: The Significance of the Difluoroethyl Moiety in Aryl Halides
This compound is an aromatic compound that merges the synthetic utility of an aryl bromide with the unique physicochemical properties imparted by a 1,1-difluoroethyl substituent. The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing interactions with biological targets. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. This guide aims to provide a detailed characterization of this compound to facilitate its effective use in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its correct identification, handling, and application. The following sections detail the key characteristics of this compound.
General and Physical Properties
Conflicting reports on the physical state of this compound at room temperature exist, with some sources describing it as a liquid and others as a crystalline powder[1]. This suggests that its melting point is close to ambient temperature. It is typically described as a pale yellow or brown substance[1][2].
| Property | Value | Source(s) |
| CAS Number | 1000994-95-5 | |
| Molecular Formula | C₈H₇BrF₂ | |
| Molecular Weight | 221.04 g/mol | |
| Physical Form | Liquid or Crystalline Powder | [1] |
| Color | Pale yellow to brown | [1][2] |
| Boiling Point | 80-82 °C at 10.0 Torr | [1] |
| Density | 1.495 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.503 | |
| Flash Point | 82.2 °C (180.0 °F) |
Solubility Profile
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.
The mass spectrum of this compound is characterized by a distinctive molecular ion peak pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[4].
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 220 and 222, corresponding to [C₈H₇⁷⁹BrF₂]⁺ and [C₈H₇⁸¹BrF₂]⁺, respectively[2].
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) to yield fragments at m/z 205 and 207.
-
Cleavage of the C-Br bond, resulting in a fragment at m/z 141 ([C₈H₇F₂]⁺).
-
Loss of a difluoromethyl radical (•CHF₂) is another potential fragmentation pathway.
-
-
¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as a set of doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the difluoroethyl group are expected to appear as a triplet in the upfield region due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the difluoroethyl group. The carbon attached to the bromine atom (ipso-carbon) will be shifted upfield due to the "heavy atom effect"[5]. The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show a single resonance for the two equivalent fluorine atoms of the difluoroethyl group. This signal will likely be a quartet due to coupling with the three protons of the adjacent methyl group.
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹[7]
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹[6]
-
C-F stretching: Strong absorptions in the range of 1100-1000 cm⁻¹.
-
C-Br stretching: 690-515 cm⁻¹[7]
-
Aromatic substitution pattern: Bending vibrations in the fingerprint region (900-675 cm⁻¹) will be indicative of the 1,4-disubstitution pattern[6].
Synthesis and Reactivity
This compound can be synthesized from 1-(4-bromophenyl)ethanone via a fluorination reaction using a reagent such as diethylaminosulfur trifluoride (DAST)[2].
Synthetic Protocol
The following is a representative synthetic procedure:
-
Dissolve 1-(4-bromophenyl)ethanone in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon).
-
Slowly add a fluorinating agent (e.g., DAST) to the solution at a controlled temperature.
-
The reaction mixture is then gently heated and stirred overnight.
-
Upon completion, the reaction is quenched by carefully pouring it into ice water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound as a pale yellow liquid[2].
Applications in Research and Development
The dual functionality of a reactive bromine atom and a metabolically stable, lipophilic difluoroethyl group makes this compound a valuable building block in several areas of chemical research.
Chemical Proteomics
This compound is noted for its application in proteomics research[8]. Chemical proteomics utilizes small molecule probes to study protein function and interactions within complex biological systems[9]. This compound can serve as a scaffold for the synthesis of such probes. The aryl bromide moiety can be functionalized through cross-coupling reactions to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of target proteins[9]. The difluoroethyl group can contribute to the binding affinity and selectivity of the probe for its protein target.
Drug Discovery
In the field of drug discovery, particularly in the development of kinase inhibitors, the strategic placement of fluorine atoms is a common tactic to enhance potency and pharmacokinetic properties[10]. The 1,1-difluoroethyl group can serve as a key pharmacophore that interacts with the target protein. The aryl bromide allows for the elaboration of the molecular structure through reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of potential drug candidates for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes[11].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[11].
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of chemical biology and medicinal chemistry. Its unique combination of a reactive aryl bromide and a property-modulating difluoroethyl group makes it an attractive starting material for the synthesis of novel chemical probes and potential therapeutic agents. This guide provides a foundational set of physicochemical data and practical insights to support the safe and effective use of this compound in research endeavors.
References
- 1. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scbt.com [scbt.com]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. spectrabase.com [spectrabase.com]
Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety
An In-Depth Technical Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, reactivity, and handling of this compound (CAS No. 1000994-95-5). This versatile fluorinated building block is of significant interest in the design of novel therapeutics and advanced materials.
In contemporary drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for modulating pharmacokinetic and physicochemical properties. The 1,1-difluoroethyl group, a geminal difluorinated motif, is a particularly valuable bioisostere. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and the acidity of nearby protons (pKa) without significantly increasing molecular size.
This compound serves as a critical starting material, providing a synthetically accessible entry point to this desirable moiety. The aryl bromide handle is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse molecular architectures. This guide offers field-proven insights and detailed protocols to empower scientists to effectively utilize this key intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1000994-95-5 | [1][2] |
| Molecular Formula | C₈H₇BrF₂ | [2][3] |
| Molecular Weight | 221.04 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | [1][4] |
| Density | 1.495 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.503 | [2] |
| Flash Point | 82.2 °C (180.0 °F) | [2] |
| Purity | Typically ≥95% | [2][5] |
Spectroscopic Characterization
Authenticating the structure and purity of this compound is typically achieved via a combination of spectroscopic methods.
-
Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the compound will exhibit a characteristic molecular ion (M+) peak cluster around m/z 220 and 222.[1] This distinctive 1:1 isotopic pattern is the hallmark of a monobrominated compound.
-
¹H NMR: The proton NMR spectrum is expected to show two main features:
-
An aromatic signal in the range of δ 7.4-7.7 ppm, displaying a characteristic AA'BB' pattern for a 1,4-disubstituted benzene ring.
-
A triplet at approximately δ 1.9-2.1 ppm, corresponding to the methyl (-CH₃) protons. The triplet splitting arises from coupling to the two adjacent fluorine atoms (³JHF).
-
-
¹⁹F NMR: The fluorine NMR spectrum provides a clear signature for the -CF₂- group, typically appearing as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH).
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a large C-F coupling constant, appearing as a triplet.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, in addition to C-Br, aromatic C-H, and aliphatic C-H stretching frequencies.[4]
Synthesis: Deoxofluorination Route
The most common and reliable laboratory-scale synthesis of this compound involves the deoxofluorination of the corresponding ketone, 1-(4-bromophenyl)ethanone. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation.
Causality and Experimental Rationale
-
Reagent Choice: DAST is a highly effective fluorinating agent for converting ketones and aldehydes to their corresponding gem-difluoroalkanes. It is preferred over more aggressive reagents like SF₄ for its milder reaction conditions.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon) because DAST and reaction intermediates are sensitive to moisture.[1] Water can hydrolyze DAST, reducing its efficacy and generating corrosive HF.
-
Temperature Control: The reaction is warmed gently to 50 °C to ensure a reasonable reaction rate without promoting decomposition of the DAST reagent or unwanted side reactions.[1]
-
Quenching: The reaction mixture is poured into ice water to safely quench any unreacted DAST, which reacts exothermically with water.[1] This step also facilitates the separation of the organic product from water-soluble byproducts.
-
Purification: Silica gel column chromatography is essential for separating the desired product from unreacted starting material and fluorination byproducts, ensuring high purity.[1]
Detailed Synthesis Protocol
Table 2: Reagents and Materials for Synthesis
| Reagent/Material | Quantity | Purpose |
| 1-(4-bromophenyl)ethanone | 3.0 g (15.07 mmol) | Starting Material |
| Dichloromethane (DCM), anhydrous | 30 mL | Solvent |
| DAST | 15.9 mL (120.57 mmol) | Fluorinating Agent |
| Ice Water | ~200 mL | Quenching |
| Magnesium Sulfate (MgSO₄), anhydrous | ~5 g | Drying Agent |
| Silica Gel | As needed | Stationary Phase |
| Eluent (Petroleum Ether:DCM 4:1) | As needed | Mobile Phase |
Step-by-Step Procedure:
-
Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (3.0 g, 15.07 mmol) in 30 mL of anhydrous dichloromethane in a suitable reaction flask.
-
Slowly add DAST (15.9 mL, 120.57 mmol) to the solution at room temperature with stirring. Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate PPE.
-
Slowly warm the reaction mixture to 50 °C and maintain this temperature with stirring overnight.
-
After confirming reaction completion (e.g., by TLC or GC-MS), carefully and slowly pour the reaction mixture into a beaker containing ice water.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a petroleum ether/dichloromethane (4:1) eluent system to yield this compound as a pale yellow liquid (Typical yield: ~77%).[1]
Chemical Reactivity and Synthetic Applications
The primary synthetic value of this compound lies in the reactivity of its aryl bromide group, which serves as an ideal handle for metal-catalyzed cross-coupling reactions. This functionality allows for the precise and modular construction of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.[6] Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[7][8]
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
-
Stille Coupling: Reaction with organostannanes.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for coupling this compound with a generic arylboronic acid.
Experimental Rationale:
-
Catalyst System: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, is essential for the catalytic cycle. Phosphine ligands (e.g., from Pd(PPh₃)₄) stabilize the palladium center and modulate its reactivity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.
-
Solvent: A mixed solvent system, such as dioxane and water or DME, is often used to dissolve both the polar inorganic base and the nonpolar organic substrates.
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for reproducible results. A multi-technique approach is recommended.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Application | Advantages | Limitations |
| GC-MS | Separation by volatility, detection by mass | Purity assessment, impurity identification, MW confirmation | High sensitivity and selectivity; provides structural information from fragmentation. | Requires volatile and thermally stable analytes. |
| RP-HPLC | Separation by polarity, UV detection | Quantitative purity analysis, reaction monitoring | Widely applicable, robust, excellent for non-volatile impurities. | Less structural information than MS; requires a chromophore. |
| qNMR | Signal intensity proportional to molar amount | Absolute quantification (purity assay) without a specific reference standard | Highly accurate and precise; provides definitive structural confirmation. | Lower sensitivity compared to GC/LC-MS; requires a high-purity internal standard. |
A typical quality control workflow involves initial purity screening by GC-MS or HPLC, followed by definitive structural confirmation using ¹H and ¹⁹F NMR.
Safety, Handling, and Storage
Proper handling procedures are mandatory when working with this compound.
Hazard Profile:
-
Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3).[2]
-
Irritation: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).[2]
-
Combustibility: It is a combustible liquid.[9]
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[9]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage and Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Store locked up.[9]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[9]
-
The compound is stable under normal storage conditions.[9]
Transportation:
-
This material is classified as a Dangerous Good for transport and may be subject to additional shipping charges and regulations.[3]
Conclusion
This compound is a high-value building block for modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic combination of a versatile aryl bromide handle and the property-modulating 1,1-difluoroethyl group makes it an indispensable tool for researchers. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, scientists can safely and effectively leverage this reagent to accelerate the development of novel molecular entities.
References
- 1. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 2. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. innospk.com [innospk.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Unveiling of 1-Bromo-4-(1,1-difluoroethyl)benzene: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, serves as a lipophilic bioisostere of a hydroxyl or methoxy group, capable of enhancing metabolic stability and binding affinity. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the key fluorinated building block, 1-Bromo-4-(1,1-difluoroethyl)benzene. Understanding the spectroscopic signature of this compound is paramount for its quality control, reaction monitoring, and the structural elucidation of its downstream derivatives. This document is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques in their daily work.
Molecular Structure and Isotopic Considerations
This compound possesses a molecular formula of C₈H₇BrF₂ and a molecular weight of approximately 221.04 g/mol .[1] A key feature influencing its mass spectrum is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for bromine-containing fragments, a critical diagnostic tool in mass spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine nuclei.
¹H NMR Spectroscopy: Probing the Aromatic and Aliphatic Regions
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals in both the aromatic and aliphatic regions. The analysis of chemical shifts (δ), coupling constants (J), and integration values allows for the unambiguous assignment of each proton.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | Doublet | 2H | H-3, H-5 |
| ~ 7.40 | Doublet | 2H | H-2, H-6 |
| ~ 2.05 | Triplet | 3H | -CH₃ |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is suitable for this compound due to its good solubility and the solvent's well-characterized residual peak. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the coupling patterns in the aromatic region.
The aromatic region is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (H-3 and H-5) are expected to be slightly downfield compared to the protons ortho to the 1,1-difluoroethyl group (H-2 and H-6) due to the deshielding effect of the bromine. The vicinal coupling constant between these aromatic protons is typically in the range of 8-9 Hz.
The aliphatic region will be dominated by the signal from the methyl group. Due to coupling with the two adjacent fluorine atoms, this signal is predicted to appear as a triplet, a consequence of the ³J(H,F) coupling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the symmetry of the molecule, will dictate the chemical shifts and the number of observed signals.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 138 | Triplet | C-4 |
| ~ 132 | Singlet | C-2, C-6 |
| ~ 129 | Singlet | C-3, C-5 |
| ~ 125 | Singlet | C-1 |
| ~ 124 | Triplet | -CF₂- |
| ~ 24 | Triplet | -CH₃ |
Expertise & Experience Insights: The carbon directly attached to the two fluorine atoms (C-α of the ethyl group) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J(C,F)). The ipso-carbon of the 1,1-difluoroethyl group (C-4) will also show a triplet, but with a smaller coupling constant due to two-bond coupling (²J(C,F)). The methyl carbon will appear as a triplet due to three-bond coupling (³J(C,F)). The carbon bearing the bromine atom (C-1) is expected to be shielded due to the "heavy atom effect" of bromine.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. The chemical shift of the fluorine nuclei is highly dependent on their electronic environment.
Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -90 to -110 | Quartet | -CF₂- |
Trustworthiness of the Protocol: For ¹⁹F NMR, it is crucial to use an appropriate reference standard, such as trifluorotoluene, for accurate chemical shift referencing. The spectrum is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³J(F,H)).
Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
GC-MS Data
A reported Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows the molecular ion peaks at m/z = 220 and 222, corresponding to the M⁺ and [M+2]⁺ ions, respectively.[2] This observation is a definitive confirmation of the presence of one bromine atom in the molecule.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br bond and fragmentation of the 1,1-difluoroethyl side chain.
Logical Relationship of Fragmentation:
Caption: Predicted EI-MS fragmentation of this compound.
Key Predicted Fragment Ions
| m/z | Proposed Fragment | Fragmentation Pathway |
| 220/222 | [C₈H₇BrF₂]⁺˙ | Molecular Ion (M⁺˙) |
| 205/207 | [C₇H₄BrF₂]⁺ | Loss of -CH₃ |
| 141 | [C₈H₇F₂]⁺ | Loss of -Br |
| 125 | [C₇H₄F₂]⁺˙ | Loss of -Br and -CH₃ |
| 155/157 | [C₆H₄Br]⁺ | Benzylic cleavage |
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) with a wider spectral width. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the broadband probe to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the corresponding mass spectrum of the compound.
Workflow for Spectroscopic Analysis:
Caption: General workflow for the NMR and MS analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry provides a detailed and unambiguous structural confirmation. The predictable patterns in the NMR spectra, arising from the substitution on the benzene ring and the unique fluorine couplings, serve as a reliable fingerprint for this important synthetic intermediate. Similarly, the characteristic isotopic pattern of bromine and the logical fragmentation pathways in the mass spectrum offer complementary and definitive structural evidence. The methodologies and data presented in this guide provide a robust framework for the characterization of this and related fluorinated molecules, thereby supporting the advancement of research in medicinal chemistry and materials science.
References
stability and reactivity of 1-Bromo-4-(1,1-difluoroethyl)benzene
An In-Depth Technical Guide to the Stability and Reactivity of 1-Bromo-4-(1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Modern Role of Fluorinated Building Blocks
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Fluorinated motifs, such as the 1,1-difluoroethyl group, are prized for their ability to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound emerges as a particularly valuable building block, offering the dual functionality of a stable, electron-withdrawing difluoroethyl moiety and a versatile aryl bromide handle for synthetic elaboration. This guide provides a comprehensive analysis of its stability profile and reactivity, offering field-proven insights and detailed protocols to empower its effective use in research and development.
Molecular Profile and Physicochemical Properties
This compound (CAS Number: 1000994-95-5) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at the para position.[2][3][4] This structure underpins its synthetic utility.
Caption: Structure of this compound.
The table below summarizes its key physicochemical properties, which are essential for experimental design and process development.
| Property | Value | Source(s) |
| CAS Number | 1000994-95-5 | [2][5][6] |
| Molecular Formula | C₈H₇BrF₂ | [3][4] |
| Molecular Weight | 221.04 g/mol | [3][4] |
| Appearance | Pale yellow liquid | [2][6] |
| Density | 1.495 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.503 | |
| Flash Point | 82.2 °C (180.0 °F) |
Chemical Stability and Handling
A thorough understanding of a compound's stability is critical for ensuring experimental reproducibility, safety, and long-term storage integrity.
Intrinsic Stability
This compound is stable under normal laboratory and storage conditions.[5] Its stability can be attributed to the strong C-F bonds of the difluoroethyl group and the inherent aromaticity of the benzene ring.
Conditions to Avoid and Incompatibilities
While generally stable, its integrity can be compromised under specific conditions. Prudent laboratory practice dictates avoiding the following:
-
Excess Heat and Ignition Sources: The compound is a combustible liquid.[5] It should be kept away from open flames, hot surfaces, and sparks.[5][7]
-
Strong Oxidizing Agents: As with many organic molecules, it may react exothermically with strong oxidizing agents.[5][7]
-
Strong Acids and Bases: While generally robust, prolonged exposure to harsh acidic or basic conditions should be evaluated, particularly at elevated temperatures.[7]
Hazardous Decomposition
Under thermal stress, such as in a fire, decomposition can occur, leading to the release of hazardous products including:
-
Hydrogen bromide (HBr)[5]
Recommended Storage and Handling Protocol
Causality: The following protocol is designed to mitigate risks associated with combustion, chemical incompatibility, and degradation, ensuring the compound's purity is maintained.
-
Storage:
-
Handling:
-
Use only under a chemical fume hood to ensure adequate ventilation.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[5][9]
-
Avoid all personal contact, including inhalation of vapors and contact with skin or eyes.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
-
Reactivity Profile and Synthetic Applications
The reactivity of this compound is dominated by the aryl bromide moiety, which serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the para-substituted difluoroethyl group enhances the electrophilicity of the carbon atom bonded to bromine, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[10][11] this compound is an excellent substrate for this transformation, allowing for the synthesis of diverse biaryl structures.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl
Causality: This protocol uses a standard palladium catalyst and a phosphine ligand. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step.[11] A mixture of solvents (e.g., dioxane/water) is often used to ensure all components remain in solution.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (4-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of N-aryl amines from aryl halides.[12][13][14] The choice of phosphine ligand is critical and often depends on the specific amine and aryl halide partners.[15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)-N-phenylaniline
Causality: This protocol employs a common palladium precursor (Pd₂(dba)₃) and a sterically hindered phosphine ligand (XPhos), a combination known for its high efficiency.[14] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.[14]
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[14]
-
Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inerting: Evacuate and backfill the Schlenk tube with argon three times.
-
Reagents: Add aniline (1.1 mmol, 1.1 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[14]
-
Workup & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Grignard Reagent Formation
The C-Br bond can be converted into a Grignard reagent, transforming the electrophilic aromatic ring into a potent nucleophile.[16] This opens access to a different class of products through reaction with various electrophiles like aldehydes, ketones, and esters.[16][17]
Causality: The formation of a Grignard reagent requires strictly anhydrous conditions, as any protic source (like water) will immediately quench the highly basic reagent.[17][18] Diethyl ether or THF are common solvents as they are aprotic and help stabilize the Grignard reagent.[18] The greater reactivity of the C-Br bond compared to a potential C-Cl bond means selective Grignard formation is possible on molecules containing both.[19]
Experimental Protocol: Preparation of (4-(1,1-Difluoroethyl)phenyl)magnesium bromide
-
Setup: Assemble an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 mmol, 1.5 equiv) into the flask.
-
Activation: Briefly heat the flask under vacuum with a heat gun and then cool under a stream of dry nitrogen. A small crystal of iodine can be added to help initiate the reaction.[17]
-
Initiation: Add a small portion of a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) to the magnesium.
-
Propagation: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions.
Synthesis Route
Understanding the synthesis of the title compound is valuable for identifying potential impurities and for process development. A common route involves the geminal difluorination of a ketone precursor.[2]
Caption: Synthesis of this compound via fluorination.
Protocol: Synthesis via Deoxofluorination
Causality: This protocol uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent, which is effective for converting ketones to geminal difluorides. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture.[2]
-
Setup: Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (15.0 mmol, 1.0 equiv) in dichloromethane (30 mL).[2]
-
Reagent Addition: Slowly add DAST (120.6 mmol, 8.0 equiv) to the solution. Caution: DAST is toxic and moisture-sensitive.
-
Reaction: Slowly warm the reaction mixture to 50 °C and stir at this temperature overnight.[2]
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into ice water to quench the excess DAST.
-
Extraction: Separate the organic phase. Extract the aqueous phase three times with dichloromethane.[2]
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the title compound.[2]
Safety Profile
A comprehensive understanding of the hazards is mandatory for safe handling.
| Hazard Class | Statement | GHS Pictogram | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed | Skull/Crossbones | [20] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | Skull/Crossbones | [20] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | Skull/Crossbones | [20] |
| Skin Corrosion/Irritation | Causes skin irritation | Exclamation Mark | [20] |
| Eye Damage/Irritation | Causes serious eye irritation | Exclamation Mark | [20] |
| Respiratory Irritation | May cause respiratory irritation | Exclamation Mark | [20] |
| Physical Hazard | Combustible liquid | Flame | [5] |
Conclusion
This compound is a stable yet highly reactive building block with significant potential in medicinal chemistry and materials science. Its stability under standard conditions simplifies storage and handling, while the aryl bromide functionality provides a reliable and versatile reaction site for constructing complex molecular architectures via modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented in this guide serve as a robust foundation for scientists to confidently and effectively utilize this valuable compound in their research endeavors.
References
- 1. innospk.com [innospk.com]
- 2. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. community.wvu.edu [community.wvu.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. adichemistry.com [adichemistry.com]
- 19. brainly.in [brainly.in]
- 20. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-bromo-4-(1,1-difluoroethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles for each synthetic step. Emphasis is placed on the widely utilized deoxofluorination of an acetophenone precursor. Furthermore, this guide addresses critical safety considerations, purification techniques, and analytical characterization of the final product, serving as a vital resource for researchers in organic synthesis and drug discovery.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The introduction of the geminal difluoroethyl group onto the bromobenzene scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, which are highly desirable in the design of novel bioactive molecules.[2] This guide focuses on the practical synthesis of this valuable building block, with a primary focus on a robust and scalable two-step approach commencing from bromobenzene.
Synthesis of the Key Precursor: 1-(4-Bromophenyl)ethanone
The immediate precursor to the target molecule is 1-(4-bromophenyl)ethanone. This aryl ketone is most commonly synthesized via the Friedel-Crafts acylation of bromobenzene.
Underlying Principles of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this process, an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, forming a highly electrophilic acylium ion.[3][4] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (a sigma complex). Subsequent deprotonation of the aromatic ring restores aromaticity and yields the desired aryl ketone.[5]
The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group.[6] Therefore, the acylation of bromobenzene will predominantly yield the para-substituted product, 4-bromoacetophenone, due to steric hindrance at the ortho positions.
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene
This protocol is adapted from established literature procedures for the synthesis of 4-bromoacetophenone.[3][4][7]
Materials:
-
Bromobenzene
-
Acetic anhydride or Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
2% Sodium hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (150 mmol) and dry dichloromethane (50 mL).[7]
-
With stirring, cautiously add bromobenzene (125 mmol).[7]
-
Warm the mixture to approximately 50°C. From the dropping funnel, add acetic anhydride (130 mmol) dropwise to the reaction mixture.[7] An exothermic reaction will occur, and HCl gas will be evolved.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for several hours (the reaction progress can be monitored by thin-layer chromatography).[7]
-
Upon completion, cool the reaction mixture and cautiously pour it onto a mixture of ice (100 g) and concentrated HCl (20 mL) in a beaker.[7] This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with MTBE or DCM.[7]
-
Combine the organic extracts and wash them sequentially with water, 2% NaOH solution, and again with water until the washings are neutral.[7]
-
Dry the organic layer over anhydrous K₂CO₃ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
The crude product, 1-(4-bromophenyl)ethanone, can be purified by distillation under reduced pressure or by recrystallization.[7]
| Property | Value |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 48-52 °C |
| Boiling Point | 255 °C |
| Density | 1.64 g/mL |
| Table 1: Physicochemical Properties of 1-(4-Bromophenyl)ethanone.[8] |
Deoxofluorination: Synthesis of this compound
The key transformation in this synthetic sequence is the conversion of the carbonyl group of 1-(4-bromophenyl)ethanone into a geminal difluoride. This is achieved through a deoxofluorination reaction, for which diethylaminosulfur trifluoride (DAST) is a commonly employed reagent.
The Role and Mechanism of Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and potent nucleophilic fluorinating agent.[9][10] It is widely used to convert alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[2][11] The reaction of DAST with a carbonyl compound proceeds through the formation of an intermediate alkoxyaminosulfur difluoride.[12] This is followed by a nucleophilic attack of a fluoride ion, leading to the formation of the gem-difluorinated product.[12]
Experimental Protocol: Deoxofluorination of 1-(4-Bromophenyl)ethanone
This protocol is based on a reported synthesis of this compound.[13]
Materials:
-
1-(4-Bromophenyl)ethanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Ice-water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 1-(4-bromophenyl)ethanone (15.07 mmol) in anhydrous dichloromethane (30 mL) in a suitable reaction flask.[13]
-
Slowly add DAST (120.57 mmol) to the solution.[13]
-
Carefully warm the reaction mixture to 50°C and stir at this temperature overnight.[13]
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, slowly and cautiously pour the reaction mixture into ice water to quench the reaction.[13]
-
Separate the organic phase and extract the aqueous phase three times with dichloromethane.[13]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[13]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.[13]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane (e.g., 4:1) as the eluent to afford this compound as a pale yellow liquid.[13] A yield of approximately 77% has been reported for this transformation.[13]
| Property | Value |
| Molecular Formula | C₈H₇BrF₂ |
| Molecular Weight | 221.04 g/mol |
| Appearance | Pale yellow liquid |
| Purity (typical) | ≥95% |
| Table 2: Physicochemical Properties of this compound.[14] |
Safety and Handling of DAST
DAST is a hazardous reagent that must be handled with extreme caution.
-
Reactivity with Water: DAST reacts violently with water, producing highly toxic and corrosive hydrogen fluoride (HF) gas.[11][15] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.
-
Thermal Instability: DAST is thermally unstable and can decompose explosively when heated above 50°C.[9][16] It is crucial to maintain careful temperature control during reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19]
-
Storage: DAST should be stored in a cool, dry place, typically in a refrigerator, under an inert atmosphere.[10][11]
Alternatives to DAST
Due to the hazards associated with DAST, several alternative deoxofluorinating reagents have been developed with improved safety profiles. These include:
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST.[16][20]
-
XtalFluor-E® and XtalFluor-M®: Crystalline solids that are more stable and less sensitive to moisture than DAST.[16][21]
-
PyFluor: A newer reagent with enhanced safety, stability, and selectivity.[22]
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern. The methyl group protons will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the two equivalent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry, particularly GC-MS, can be used to determine the molecular weight of the compound and to confirm the presence of bromine through its characteristic isotopic pattern (m/z and m/z+2).[13]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound is a critical process for accessing a versatile building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. The two-step synthesis outlined in this guide, involving a Friedel-Crafts acylation followed by deoxofluorination, is a reliable and well-documented approach. While effective, the use of hazardous reagents such as DAST necessitates strict adherence to safety protocols. Researchers should also consider the use of safer, modern fluorinating agents where appropriate. The detailed protocols and mechanistic insights provided herein are intended to equip scientists with the knowledge required for the successful and safe synthesis of this important fluorinated intermediate.
References
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. studylib.net [studylib.net]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. Diethylaminosulfur trifluoride | 38078-09-0 [chemicalbook.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 13. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 14. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 15. nbinno.com [nbinno.com]
- 16. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. fishersci.de [fishersci.de]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simpler fluorine chemistry [soci.org]
- 22. benchchem.com [benchchem.com]
A Technical Guide to the Research Applications of 1-Bromo-4-(1,1-difluoroethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-Bromo-4-(1,1-difluoroethyl)benzene is a fluorinated aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique structure, featuring a synthetically versatile bromine atom and a metabolically robust 1,1-difluoroethyl group, makes it highly valuable for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The difluoroethyl moiety, in particular, is of great interest as it can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity by acting as a lipophilic hydrogen bond donor.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, offering researchers a technical resource for leveraging its potential in their work. We will delve into its central role in palladium-catalyzed cross-coupling reactions and provide validated, step-by-step protocols to facilitate its use in the laboratory.
Introduction: A Molecule of Strategic Importance
The strategic incorporation of fluorine into organic molecules is a proven method for modulating their chemical and biological properties.[3] this compound, with its C8H7BrF2 formula, exemplifies this principle.[4] The molecule consists of a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at the para position. This arrangement provides two key features:
-
The 1,1-Difluoroethyl Group (-CF₂CH₃): This functional group is increasingly important in medicinal chemistry.[5] The geminal fluorine atoms are electron-withdrawing, which can alter the acidity of nearby protons and influence molecular conformation. Crucially, this group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a molecule's lipophilicity and cell membrane permeability.[6]
-
The Bromo Group (-Br): The bromine atom serves as a highly effective "synthetic handle." It is an excellent leaving group in a wide array of cross-coupling reactions, most notably those catalyzed by palladium, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[7][8]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1000994-95-5 | [4] |
| Molecular Formula | C₈H₇BrF₂ | [4] |
| Molecular Weight | 221.04 g/mol | [4] |
| Appearance | Pale yellow to colorless liquid | [9] |
| Density | ~1.495 g/mL at 25 °C | [4] |
| Refractive Index | n20/D ~1.503 | [4] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of the title compound involves the deoxofluorination of a readily available ketone precursor, 1-(4-bromophenyl)ethanone. The reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[9]
Workflow for Synthesis
Caption: Synthesis of this compound.
Experimental Protocol: Deoxofluorination
This protocol is based on established literature procedures.[9]
-
Reaction Setup: In an inert atmosphere (argon or nitrogen), dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution in an ice bath and slowly add diethylaminosulfur trifluoride (DAST) (4.0-8.0 eq) dropwise. Causality Note: The excess DAST ensures complete conversion of the ketone. The slow, cooled addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C. Stir overnight.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water to quench the excess DAST. Safety Note: This step must be performed slowly in a well-ventilated fume hood as the quenching process can be vigorous.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluent: petroleum ether/DCM) to yield this compound as a pale yellow liquid.[9]
Core Application: A Linchpin in Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by a Pd(0) catalyst, enabling the formation of new bonds critical for constructing complex molecular architectures.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[10] This reaction is fundamental in synthesizing biaryl structures, which are common motifs in pharmaceuticals and materials.[8][11]
Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for various boronic acids.[13]
-
Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 4 mol%). Causality Note: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, improving reaction efficiency.
-
Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane/water). Degas the mixture again by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[14] This reaction is invaluable in drug discovery, as the N-aryl moiety is a common feature in bioactive molecules.[15][16]
Catalytic Cycle: Similar to the Suzuki coupling, the mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol: Buchwald-Hartwig Amination
This is a representative protocol adaptable for various amines.[15]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the sealed tube to 80-110°C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry the organic phase, concentrate, and purify the residue by column chromatography.
Broader Applications and Future Outlook
The utility of this compound extends beyond these two named reactions. It serves as a precursor for other valuable transformations:
-
Medicinal & Agrochemical Chemistry: The resulting 4-(1,1-difluoroethyl)phenyl motif is a valuable pharmacophore. Its incorporation can enhance metabolic stability, tune pKa, and improve binding interactions, making it a desirable feature in the design of new enzyme inhibitors, receptor antagonists, and pesticides.[5][6][8]
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and materials for organic electronics (e.g., OLEDs).[6] The difluoroethyl group can impart desirable properties such as thermal stability and specific electronic characteristics.
-
Other Reactions: The compound can be used to generate Grignard or organolithium reagents for subsequent reactions with various electrophiles, further expanding its synthetic utility.[7]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[18][19]
| Hazard Information | Precautionary Measures |
| GHS Signal Word: Danger | Wear protective gloves, clothing, and eye/face protection.[18] |
| Hazard Statements: | Do not breathe mist/vapors. Wash skin thoroughly after handling.[19] |
| - Toxic if swallowed, in contact with skin, or if inhaled. | Keep away from heat, sparks, and open flames.[19] |
| - Causes skin and serious eye irritation. | Store in a cool, well-ventilated, locked-up place.[19] |
| - May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant.[19] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its dual functionality—a reactive bromine handle for versatile cross-coupling and a property-enhancing difluoroethyl group—provides researchers with a reliable and powerful building block. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions detailed herein serve as a foundation for its application in constructing novel molecules with tailored properties for the pharmaceutical, agrochemical, and materials science sectors. As the demand for sophisticated, fluorinated compounds continues to grow, the importance and application of this compound in cutting-edge research are set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. This compound 95 1000994-95-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 8. adpharmachem.com [adpharmachem.com]
- 9. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 19. fishersci.com [fishersci.com]
electrophilic aromatic substitution reactions of difluoroethyl benzene derivatives
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of (2,2-Difluoroethyl)benzene Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions of benzene derivatives bearing the (2,2-difluoroethyl) substituent. The unique electronic properties conferred by the difluoroethyl group significantly influence the reactivity and regioselectivity of the aromatic ring. This document details the underlying mechanistic principles, explains the causality behind experimental choices, and provides field-proven protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of fluorinated aromatic compounds.
Introduction: The Role of the (2,2-Difluoroethyl) Group in Medicinal Chemistry
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug design. The (2,2-difluoroethyl) group, -CH₂CF₂, serves as a lipophilic hydrogen bond donor and can significantly alter the metabolic stability, pKa, and binding affinity of a parent compound. (2,2-Difluoroethyl)benzene (CAS 50561-98-3) is a key starting material for accessing more complex pharmaceutical intermediates.[1][2] Understanding its behavior in electrophilic aromatic substitution (EAS) is critical for the strategic elaboration of these valuable scaffolds.
This guide moves beyond a simple recitation of facts to provide a causal analysis of the reactivity of the (2,2-difluoroethyl)benzene system, grounded in the fundamental principles of physical organic chemistry.
The Electronic Signature of the (2,2-Difluoroethyl) Substituent
The reactivity of a substituted benzene ring in EAS reactions is governed by the electronic nature of the substituent.[3] The (2,2-difluoroethyl) group exerts its influence primarily through a powerful inductive effect.
-
Strong Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. The two fluorine atoms on the terminal carbon create a strong dipole, pulling electron density away from the methylene (-CH₂-) group and, subsequently, from the aromatic ring. This withdrawal of electron density from the π-system has two major consequences:
-
Deactivation of the Ring: The aromatic ring becomes less electron-rich and therefore less nucleophilic. This makes it less reactive towards electrophiles compared to unsubstituted benzene. Consequently, EAS reactions on (2,2-difluoroethyl)benzene require more forcing conditions (e.g., stronger acids, higher temperatures) to proceed at a reasonable rate.[4][5]
-
Meta-Direction: The strong deactivation preferentially affects the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.[5][6]
-
This meta-directing effect can be rationalized by examining the stability of the cationic σ-complex (also known as the arenium ion) intermediate that forms during the reaction.[7][8]
Diagram: Regioselectivity in the EAS of (2,2-Difluoroethyl)benzene
The following diagram illustrates the formation of the ortho, meta, and para σ-complex intermediates. The meta pathway is favored because it avoids placing the destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing substituent.
Caption: Arenium ion stability dictates the meta-directing effect.
Key Electrophilic Aromatic Substitution Reactions and Protocols
Given the deactivated nature of the ring, only strong electrophiles and robust reaction conditions will yield successful substitution.
Aromatic Nitration
Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[9]
-
Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0 eq) to chilled (0 °C) concentrated sulfuric acid (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Substrate Addition: Cool the nitrating mixture in an ice bath. Slowly add (2,2-difluoroethyl)benzene (1.0 eq) dropwise to the mixture, ensuring the internal temperature does not exceed 10-15 °C. The deactivating nature of the substrate necessitates careful temperature control to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully pour the reaction mixture over crushed ice. The product will often precipitate as a solid or an oil.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-(2,2-difluoroethyl)-3-nitrobenzene.
| Parameter | Specification | Rationale |
| Electrophile | Nitronium ion (NO₂⁺) | A potent electrophile required for deactivated rings. |
| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric acid protonates nitric acid to facilitate NO₂⁺ formation.[10] |
| Temperature | 0 °C to Room Temp | Controls the rate of reaction and minimizes side product formation. |
| Major Product | 1-(2,2-difluoroethyl)-3-nitrobenzene | Governed by the meta-directing effect of the -CH₂CF₂ group. |
Aromatic Halogenation
Direct halogenation of deactivated rings requires a Lewis acid catalyst to polarize the halogen molecule (e.g., Br₂ or Cl₂), thereby generating a more potent electrophile.[11][12]
-
Setup: To a solution of (2,2-difluoroethyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a Lewis acid catalyst such as anhydrous iron(III) bromide (FeBr₃, 1.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding it to an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography to afford 1-bromo-3-(2,2-difluoroethyl)benzene.
| Parameter | Specification | Rationale |
| Electrophile | Br⁺ (as Br-Br-FeBr₃ complex) | The Lewis acid enhances the electrophilicity of bromine.[13] |
| Catalyst | Anhydrous FeBr₃ or AlBr₃ | Activates the halogen for attack by the deactivated ring.[9] |
| Solvent | Dichloromethane (DCM) | An inert solvent that solubilizes the reactants. |
| Major Product | 1-bromo-3-(2,2-difluoroethyl)benzene | Consistent with meta-direction. |
Friedel-Crafts Reactions: Acylation vs. Alkylation
The Friedel-Crafts reactions are powerful C-C bond-forming methods.[14] However, their application to (2,2-difluoroethyl)benzene is subject to significant limitations.
-
Friedel-Crafts Alkylation: This reaction is generally unsuccessful on strongly deactivated rings. The electron-poor nature of the (2,2-difluoroethyl)benzene ring is insufficient to attack the carbocation electrophile generated from an alkyl halide and a Lewis acid.[10][15]
-
Friedel-Crafts Acylation: This reaction is more feasible because the acylium ion (R-C≡O⁺) is a more reactive electrophile. A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is required, as it complexes with the product ketone.[16]
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of a non-polar solvent like dichloromethane (DCM).
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq). Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add (2,2-difluoroethyl)benzene (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.
-
Extraction & Purification: Extract the mixture with DCM. Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to yield 1-(3-(2,2-difluoroethyl)phenyl)ethan-1-one.
| Parameter | Specification | Rationale |
| Electrophile | Acylium ion (CH₃CO⁺) | A highly reactive electrophile capable of reacting with deactivated rings. |
| Catalyst | Anhydrous AlCl₃ (stoichiometric) | Activates the acyl chloride and complexes with the ketone product.[14] |
| Temperature | 0 °C to Room Temp | Initial cooling is required for controlled addition and to prevent side reactions. |
| Major Product | 1-(3-(2,2-difluoroethyl)phenyl)ethan-1-one | Meta-substitution is observed. |
Synthetic Strategy and Conclusion
The electrophilic aromatic substitution of (2,2-difluoroethyl)benzene is a challenging yet predictable process. The powerful electron-withdrawing nature of the substituent consistently deactivates the ring and directs incoming electrophiles to the meta position. This requires the use of potent electrophiles and often harsh reaction conditions. Friedel-Crafts alkylation is generally not viable, whereas acylation can proceed with a stoichiometric amount of a strong Lewis acid catalyst. For drug development professionals, a thorough understanding of these electronic effects is paramount for designing efficient synthetic routes to novel fluorinated pharmaceutical agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2,2-Difluoroethyl)benzene | C8H8F2 | CID 422220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. mt.com [mt.com]
An In-depth Technical Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Gem-Difluoroethyl Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated moieties, the gem-difluoroethyl group has emerged as a particularly valuable bioisostere, offering a compelling alternative to other functional groups. This guide provides a comprehensive technical overview of a key building block bearing this important motif: 1-Bromo-4-(1,1-difluoroethyl)benzene. We will delve into its synthesis, chemical properties, and its burgeoning role as a versatile intermediate in the development of novel therapeutics and chemical probes.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 1000994-95-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrF₂ | [2][3] |
| Molecular Weight | 221.04 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.495 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| SMILES | CC(F)(F)c1ccc(Br)cc1 | |
| InChI | 1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| InChI Key | QXIBKCFAFRHORF-UHFFFAOYSA-N |
The Genesis of a Key Building Block: Discovery and Synthesis
While the precise historical moment of the first synthesis of this compound is not prominently documented in readily accessible literature, its emergence is intrinsically linked to the broader development of fluorination chemistry. The value of gem-difluoroalkyl groups in medicinal chemistry has driven the innovation of synthetic methodologies for their introduction into aromatic systems.
The most established and widely cited method for the preparation of this compound is the deoxofluorination of the corresponding ketone, 1-(4-bromophenyl)ethanone, using diethylaminosulfur trifluoride (DAST) or its analogs.
Synthetic Pathway Overview
The synthesis commences with the readily available 1-(4-bromophenyl)ethanone, which undergoes a nucleophilic fluorination reaction.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[1]
Materials:
-
1-(4-bromophenyl)ethanone
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Petroleum ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-(4-bromophenyl)ethanone (e.g., 3.0 g, 15.07 mmol) in anhydrous dichloromethane (30 mL).
-
Slowly add diethylaminosulfur trifluoride (DAST) (e.g., 15.9 mL, 120.57 mmol) to the solution at room temperature.
-
Slowly warm the reaction mixture to 50 °C and stir at this temperature overnight.
-
After the reaction is complete (monitored by TLC or GC-MS), cautiously pour the reaction mixture into ice water with stirring.
-
Separate the organic phase and extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/dichloromethane = 4:1) to yield this compound as a pale yellow liquid.[1]
Expected Yield: Approximately 77%.[1]
Characterization: The product can be characterized by GC-MS, with expected m/z peaks at 220 and 222 corresponding to the bromine isotopes.[1]
The Role of this compound in Drug Discovery and Development
The utility of this compound as a building block in drug discovery stems from two key structural features: the reactive bromine atom and the influential gem-difluoroethyl group.
The Strategic Importance of the Gem-Difluoroethyl Group
The gem-difluoroethyl moiety is a bioisostere of several common functional groups, including the hydroxyl, thiol, and to some extent, the carbonyl group. Its introduction can confer several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic oxidation, which can enhance the pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Conformational Effects: The presence of the gem-difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to enhanced binding to its biological target.
Versatility in Chemical Synthesis
The bromine atom on the aromatic ring of this compound provides a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes.
This reactivity allows for the facile incorporation of the 4-(1,1-difluoroethyl)phenyl motif into a diverse array of molecular scaffolds.
Caption: Cross-coupling reactions of this compound.
Emerging Applications: A Tool for Proteomics Research
Beyond its role as a synthetic intermediate in drug discovery, this compound has been identified as a useful tool in the field of proteomics.[4] While the specific mechanisms of its application in this area are still emerging, it is likely utilized in the development of chemical probes or activity-based protein profiling (ABPP) reagents. The combination of the reactive handle (bromine) and the unique properties of the gem-difluoroethyl group may enable the design of probes for specific protein targets or for the broader analysis of the proteome.
Conclusion
This compound stands as a testament to the enabling power of fluorine chemistry in modern scientific research. Its straightforward synthesis and the valuable physicochemical properties conferred by the gem-difluoroethyl group have positioned it as a key building block for medicinal chemists and drug discovery scientists. The versatility of its bromine handle in a multitude of cross-coupling reactions allows for its seamless integration into complex molecular architectures. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of well-designed fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the discovery of the next generation of therapeutics.
References
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Bromo-4-(1,1-difluoroethyl)benzene in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2][3] Its widespread adoption in the pharmaceutical industry is a testament to its reliability in constructing complex molecular scaffolds.[3] This guide focuses on a substrate of increasing importance: 1-Bromo-4-(1,1-difluoroethyl)benzene.
The 1,1-difluoroethyl group is a bioisostere of choice in medicinal chemistry. Its introduction into drug candidates can profoundly enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter pKa to optimize target binding.[4] These benefits have led to a surge in the use of fluorine-containing building blocks in drug discovery programs.[5][6][7] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions, offering both mechanistic insights and field-proven protocols.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][8] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[1][2] The electron-withdrawing nature of the 1,1-difluoroethyl group can facilitate this initial step.
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base.[3][9] The base reacts with the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species, which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[10]
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling and leaving the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
Key Parameters for Reaction Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Catalyst & Ligand Selection
The choice of palladium source and its associated ligand is paramount.
-
Palladium Precatalysts : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For many standard couplings, Pd(PPh₃)₄ can be used directly as it is a stable Pd(0) source. When using Pd(II) sources like Pd(OAc)₂, a phosphine ligand is required to both stabilize the catalyst and facilitate the reductive elimination step.
-
Phosphine Ligands : For aryl bromides, triphenylphosphine (PPh₃) is often sufficient. However, for less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands such as SPhos or XPhos can significantly improve reaction rates and yields.[11] These advanced ligands promote the oxidative addition and reductive elimination steps.
Base Selection
The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[10] Its primary role is to activate the boronic acid for transmetalation.[9]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common bases, offering a good balance of reactivity and functional group tolerance. Potassium carbonate (K₂CO₃) is a cost-effective and reliable choice for many applications.[12]
-
Phosphates (K₃PO₄) : A stronger base than carbonates, potassium phosphate is often effective for more challenging couplings, including those with sterically hindered substrates or less reactive boronic esters.[10][13]
-
Fluorides (KF, CsF) : Fluoride ions can also effectively activate boronic acids and are particularly useful when base-labile functional groups are present in the substrates.[9]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base is often dissolved).
-
Dioxane/Water or THF/Water : These are classic solvent systems that work well for a broad range of substrates.
-
Toluene/Ethanol/Water : This mixture is also highly effective and can be a good alternative.[14][15] Ethanol can help to solubilize the boronic acid.
-
Anhydrous Conditions : In cases where substrates are sensitive to water, anhydrous conditions using bases like potassium tert-butoxide (KOtBu) in solvents like THF or Dioxane can be employed, though this is less common for aryl bromides.[12]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, serving as a starting point for optimization with this compound.
| Component | Example 1: Standard Conditions | Example 2: For Challenging Substrates |
| Aryl Halide | This compound | This compound |
| Boronic Acid | Phenylboronic Acid | 2-Methylphenylboronic acid |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | N/A (included in catalyst) | SPhos (3.5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |
| Temperature | 90 °C | 100 °C |
| Time | 12-18 h | 12-24 h |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe. The water should be degassed by bubbling with N₂ or Ar for 20-30 minutes prior to use.
-
Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification :
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(1,1-difluoroethyl)-1,1'-biphenyl product.
-
Troubleshooting
-
Low or No Conversion :
-
Cause: Inactive catalyst. Solution: Ensure a strictly inert atmosphere. Use freshly opened or properly stored catalyst and anhydrous, degassed solvents.
-
Cause: Insufficiently strong base. Solution: Switch from K₂CO₃ to a stronger base like K₃PO₄.
-
-
Protodeboronation (Side Reaction) :
-
Cause: The boronic acid reacts with water to revert to the corresponding arene. Solution: Ensure the reaction is heated promptly after adding all reagents. Use a slight excess (1.1-1.3 equiv.) of the boronic acid.
-
-
Formation of Homocoupled Byproducts :
-
Cause: Side reactions of the boronic acid (Glaser coupling) or aryl halide. Solution: This is often due to the presence of oxygen. Improve degassing procedures for solvents and ensure a robust inert atmosphere.
-
Conclusion
This compound is a valuable building block for introducing the metabolically robust 1,1-difluoroethyl moiety into complex molecules. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for its functionalization. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize novel biaryl compounds with significant potential in pharmaceutical and materials science applications. The protocol provided herein serves as a validated starting point for further exploration and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. cem.de [cem.de]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-Bromo-4-(1,1-difluoroethyl)benzene
Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of electronic effects and metabolic stability, making it a highly sought-after motif.[1][2] Its introduction can enhance lipophilicity, improve metabolic stability against oxidative degradation, and alter the acidity of nearby protons, thereby influencing binding affinities and pharmacokinetic profiles.[1][2]
1-Bromo-4-(1,1-difluoroethyl)benzene serves as a key building block for introducing this valuable moiety into complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds from this aryl bromide precursor, offering unparalleled efficiency and functional group tolerance.[3]
This guide provides detailed application notes and robust protocols for several critical palladium-catalyzed transformations using this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Understanding the Substrate: Electronic Properties of this compound
The 1,1-difluoroethyl group is moderately electron-withdrawing. This property is crucial as it influences the reactivity of the C-Br bond. Specifically, it enhances the rate of the initial oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions, where the palladium(0) catalyst inserts into the carbon-bromine bond.[4] This often allows for milder reaction conditions compared to electron-rich or neutral aryl bromides. However, the electron-deficient nature of the aromatic ring can also impact subsequent steps, such as reductive elimination, which must be considered when selecting ligands and reaction parameters.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds. Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy.[5][6][7]
Mechanistic Considerations & Component Selection
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]
-
Catalyst/Ligand System: For an electron-deficient substrate like this compound, a variety of palladium sources such as Pd(OAc)₂, Pd(PPh₃)₄, or pre-catalysts like tBuBrettPhos Pd G3 can be effective.[1][2] The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, are often preferred as they promote both the oxidative addition and the typically rate-limiting reductive elimination step.
-
Base: The base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6][8] For sensitive substrates, milder bases like KF can be employed, often in anhydrous conditions. The choice of base can significantly impact yield, and screening may be necessary.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is standard, as water aids in the dissolution of the inorganic base and facilitates the formation of the active boronate species.[9][10]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1.1: General Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Via syringe, add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(1,1-difluoroethyl)-1,1'-biphenyl.
| Parameter | Condition A (Standard) | Condition B (For Acid-Sensitive Substrates) |
| Aryl Halide | This compound | This compound |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 eq) | Aryl/Heteroaryl Boronic Acid (1.2 eq) |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | SPhos (3.5 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (5:1) |
| Temperature | 90 °C | 100 °C |
| Typical Yield | 80-95% | 85-98% |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[11] It is particularly useful for synthesizing stilbenes and cinnamates.[12]
Mechanistic Considerations & Component Selection
The reaction follows a Pd(0)/Pd(II) catalytic cycle.[11] Key steps include oxidative addition of the aryl bromide, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. A base is required to regenerate the Pd(0) catalyst.[13]
-
Catalyst/Ligand System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[11] In many cases, especially with activated alkenes, the reaction can proceed without a phosphine ligand ("ligand-free"), although adding a ligand like PPh₃ or a more specialized one can improve yields and reliability.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are excellent substrates for the Heck reaction.[11]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[11]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
Protocol 2.1: Heck Coupling with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS, typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the desired 4-(1,1-difluoroethyl)stilbene.[13][14]
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira reaction provides a direct and efficient route to couple aryl halides with terminal alkynes, a critical transformation for accessing conjugated systems used in materials science and as pharmaceutical intermediates.[15]
Mechanistic Considerations & Component Selection
This reaction uniquely involves two catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle.[15] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium(II) complex.
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.[15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and also acts as the solvent in some cases.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used, often with the amine base as a co-solvent. Rigorous exclusion of air is important to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 3.1: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at 60-70 °C under the inert atmosphere.
-
Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool to room temperature.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water, then brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 1-(1,1-difluoroethyl)-4-(phenylethynyl)benzene.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[16][17] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Mechanistic Considerations & Component Selection
The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[18]
-
Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art and highly effective for coupling a broad range of amines, including those that are sterically hindered or weakly nucleophilic.[16] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like LHMDS or K₃PO₄ can also be used, depending on the substrate's sensitivity.[18]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are standard.
Protocol 4.1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Add this compound, followed by toluene and then morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 4-(4-(1,1-difluoroethyl)phenyl)morpholine.
Palladium-Catalyzed Cyanation: Introducing the Nitrile Group
The cyanation of aryl halides is a vital transformation, as the resulting aryl nitriles are versatile intermediates that can be converted into amines, amides, carboxylic acids, and tetrazoles.[19][20][21]
Mechanistic Considerations & Component Selection
While various cyanide sources can be used, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer, less toxic alternative to reagents like KCN or Zn(CN)₂.[22][23] The reaction mechanism is similar to other cross-couplings, but catalyst poisoning by excess cyanide can be a challenge, making ligand choice and reaction conditions important.[20]
-
Cyanide Source: K₄[Fe(CN)₆]·3H₂O is a practical and non-toxic source of cyanide.[22][23]
-
Catalyst/Ligand System: A simple system of Pd(OAc)₂ can be effective, sometimes without any additional ligand.[23] However, for challenging substrates, ligands like dppf or Xantphos can be beneficial.
-
Solvent: Polar aprotic solvents like DMAc or DMF are typically required for this transformation.[19][23]
Protocol 5.1: Ligand-Free Cyanation
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Sodium Carbonate (Na₂CO₃) (0.2 mmol, 0.2 equiv.)
-
N,N-Dimethylacetamide (DMAc) (4 mL)
Procedure:
-
To a reaction vial, add this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, and Na₂CO₃.
-
Add DMAc and seal the vial.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Monitor for completion (typically 5-18 hours).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford 4-(1,1-difluoroethyl)benzonitrile.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The palladium-catalyzed protocols detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation—provide reliable and adaptable methods for its functionalization. By understanding the mechanistic principles and the influence of the substrate's electronic properties, researchers can effectively leverage these powerful synthetic tools to advance their research and development goals.
References
- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] One-pot synthesis of stilbenes by dehydrohalogenation–Heck olefination and multicomponent Wittig–Heck reaction | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.de [thieme-connect.de]
- 20. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: 1-Bromo-4-(1,1-difluoroethyl)benzene as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1] The 1,1-difluoroethyl group, in particular, has emerged as a valuable motif. It can serve as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl, thiol, or ether groups, offering improved metabolic stability due to the strength of the carbon-fluorine bond.[2][3][4] 1-Bromo-4-(1,1-difluoroethyl)benzene is a key building block that provides a straightforward method for incorporating this beneficial moiety into complex molecular architectures. Its aryl bromide functionality makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of modern pharmaceuticals.[5] This document provides detailed application notes and protocols for the use of this compound in two of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6][7][8]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 1000994-95-5 | |
| Molecular Formula | C₈H₇BrF₂ | |
| Molecular Weight | 221.04 g/mol | |
| Appearance | Liquid | |
| Density | 1.495 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 | |
| Flash Point | 82.2 °C (180.0 °F) | |
| Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
General Reactivity and Synthetic Utility
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the reactivity of the carbon-bromine bond. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical for the assembly of complex API structures. The diagram below illustrates the general synthetic pathways accessible from this building block.
Caption: General cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To synthesize a biaryl structure, a common motif in kinase inhibitors, by coupling this compound with a heterocyclic boronic acid.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[7] The choice of a palladium catalyst with a phosphine ligand is crucial for efficient catalytic turnover. A base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
| This compound | 221.04 | 221 mg | 1.0 | 1.0 |
| Pyridine-3-boronic acid | 122.92 | 147 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize an N-aryl amine, a common structural feature in many APIs, by reacting this compound with a primary amine.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][8] The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical for achieving high yields and accommodating a broad range of amine substrates. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] Anhydrous, aprotic solvents are typically used to prevent side reactions.[6]
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
| This compound | 221.04 | 221 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.62 | 28.6 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.06 mmol, 6 mol%) to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Analytical Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final compounds.
-
Chromatography: TLC, GC, and HPLC can be used to assess the purity of the products.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients. Its ability to readily participate in robust and reliable cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient incorporation of the medicinally important 1,1-difluoroethyl moiety. The protocols detailed in this document provide a solid foundation for researchers and drug development professionals to utilize this building block in their synthetic endeavors.
References
- 1. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 8. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-4-(1,1-difluoroethyl)benzene in Agrochemical Synthesis
Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety in Modern Agrochemicals
In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, have led to the development of highly successful commercial products. Among the various fluorinated motifs, the 1,1-difluoroethyl group stands out as a critical pharmacophore. Its presence can significantly enhance the biological activity of a molecule, a phenomenon attributed to its ability to act as a bioisostere of other functional groups and to favorably modulate the electronic properties of the parent compound.
1-Bromo-4-(1,1-difluoroethyl)benzene (CAS No. 1000994-95-5) is a key building block that provides a direct and efficient route to introduce the 4-(1,1-difluoroethyl)phenyl moiety into a wide range of molecular scaffolds. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to construct complex agrochemical candidates. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical intermediates, with a focus on palladium-catalyzed cross-coupling reactions that are central to contemporary agrochemical research and development.
PART 1: Synthesis of this compound
A common and effective method for the synthesis of this compound involves the deoxofluorination of the corresponding ketone, 1-(4-bromophenyl)ethanone, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | CAS No. | Molecular Weight | Quantity | Moles |
| 1-(4-bromophenyl)ethanone | 99-90-1 | 199.04 g/mol | 10.0 g | 50.2 mmol |
| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | 161.19 g/mol | 25.9 mL | 200.8 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 100 mL | - |
| Saturated sodium bicarbonate solution | - | - | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | 10 g | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)ethanone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (100 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Under an inert atmosphere (e.g., argon or nitrogen), slowly add diethylaminosulfur trifluoride (DAST) (25.9 mL, 200.8 mmol) to the solution at 0°C (ice bath). Caution: DAST is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C.
-
Stir the reaction at 50°C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to afford this compound as a colorless to pale yellow oil.
PART 2: Application in Agrochemical Synthesis via Cross-Coupling Reactions
The bromine atom in this compound provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex agrochemicals. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling: Construction of Biphenyl Scaffolds
Many modern fungicides, such as fluxapyroxad, feature a biphenyl core structure linked to a pyrazole carboxamide. The Suzuki-Miyaura coupling is an ideal method for constructing such biphenyl systems. In this representative protocol, this compound is coupled with a pyrazole boronic acid pinacol ester to generate a key intermediate for pyrazole-based fungicides.
Protocol 2: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Acid Ester
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
| Reagent/Solvent | CAS No. | Molecular Weight | Quantity | Moles |
| This compound | 1000994-95-5 | 221.04 g/mol | 1.11 g | 5.0 mmol |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | 1202336-74-3 | 292.08 g/mol | 1.46 g | 5.0 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | 183 mg | 0.25 mmol |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.07 g | 15.0 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 20 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 5 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 50 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | 5 g | - |
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.11 g, 5.0 mmol), 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.46 g, 5.0 mmol), Pd(dppf)Cl₂ (183 mg, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biphenyl pyrazole product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The formation of carbon-nitrogen bonds is another critical transformation in the synthesis of many herbicides and insecticides. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of amines. This protocol provides a general method for the amination of this compound.
Protocol 3: Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Solvent | CAS No. | Molecular Weight | Quantity | Moles |
| This compound | 1000994-95-5 | 221.04 g/mol | 1.11 g | 5.0 mmol |
| Amine (e.g., morpholine) | 110-91-8 | 87.12 g/mol | 0.52 mL | 6.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 46 mg | 0.05 mmol |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 g/mol | 95 mg | 0.2 mmol |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 0.67 g | 7.0 mmol |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | 25 mL | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 50 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 20 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | 5 g | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add to a Schlenk tube this compound (1.11 g, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (25 mL) followed by the amine (e.g., morpholine, 0.52 mL, 6.0 mmol) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The presence of the 1,1-difluoroethyl group is known to confer desirable properties that can lead to enhanced biological activity and improved metabolic stability. The protocols detailed in this guide for the synthesis of the title compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers and scientists in the agrochemical industry to explore the synthesis of new and innovative crop protection agents. The adaptability of these methods allows for the creation of a diverse range of analogues for structure-activity relationship studies, ultimately accelerating the discovery and development of next-generation agrochemicals.
experimental procedure for Grignard reagent formation from 1-Bromo-4-(1,1-difluoroethyl)benzene
Application Note & Protocol: Formation of (4-(1,1-difluoroethyl)phenyl)magnesium bromide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, (4-(1,1-difluoroethyl)phenyl)magnesium bromide, from its corresponding aryl bromide, 1-Bromo-4-(1,1-difluoroethyl)benzene. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this fluorinated organometallic intermediate. The application note details the necessary reagents, apparatus, and step-by-step procedures, including critical considerations for magnesium activation, maintaining anhydrous conditions, and ensuring reaction initiation. Furthermore, methods for the titration and characterization of the Grignard reagent are discussed, alongside essential safety precautions.
Introduction
Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The synthesis of (4-(1,1-difluoroethyl)phenyl)magnesium bromide is of particular interest due to the presence of the difluoroethyl moiety, a common functional group in medicinal chemistry that can enhance metabolic stability and binding affinity of drug candidates. The successful formation of this Grignard reagent is contingent upon several critical factors, including the purity of reagents, the activation of the magnesium surface, and the scrupulous exclusion of atmospheric moisture and oxygen.[2][3] This protocol outlines a robust procedure to address these challenges and reliably generate the desired organomagnesium compound.
Materials and Apparatus
Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich, Amerigo Scientific[4][5] | Should be free of moisture. |
| Magnesium turnings | High purity | e.g., Sigma-Aldrich | Store in a desiccator. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or freshly distilled | e.g., Sigma-Aldrich | Essential for reaction success.[6] |
| Iodine | Crystal, reagent grade | e.g., Sigma-Aldrich | For magnesium activation.[2] |
| 1,2-Dibromoethane | Anhydrous | e.g., Sigma-Aldrich | Alternative for magnesium activation.[7] |
| Saturated aqueous ammonium chloride | Reagent grade | - | For quenching the reaction.[8] |
| Anhydrous diethyl ether | Reagent grade | - | For extraction. |
| Anhydrous sodium sulfate or magnesium sulfate | Reagent grade | - | For drying the organic layer. |
| Argon or Nitrogen gas | High purity | - | For maintaining an inert atmosphere.[9] |
| For Titration: | |||
| Anhydrous 1,10-phenanthroline | Reagent grade | e.g., Sigma-Aldrich | Indicator.[10] |
| Anhydrous sec-butanol | Reagent grade | e.g., Sigma-Aldrich | Titrant.[11] |
| Anhydrous THF | Dri-Solv or freshly distilled | - | Solvent for titration. |
Apparatus
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
All glassware must be oven-dried or flame-dried under vacuum immediately before use to ensure anhydrous conditions.[6]
Experimental Workflow Diagram
Caption: Workflow for the preparation of (4-(1,1-difluoroethyl)phenyl)magnesium bromide.
Detailed Experimental Protocol
Safety First: Grignard reactions are exothermic and can become vigorous.[12] Ethereal solvents are highly flammable.[6] Always work in a well-ventilated fume hood and have an ice bath ready to control the reaction temperature. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles.[12]
Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.[6]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. The iodine will sublime upon gentle heating, etching the magnesium oxide layer from the metal surface, which is indicated by the disappearance of the purple color.[8] Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in THF and gently warmed; the observation of ethylene bubbles indicates activation.[2][7]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction Initiation: Add a small portion of the aryl bromide solution (approximately 10%) to the activated magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun or in a warm water bath to initiate. Initiation is marked by a noticeable exotherm, bubbling at the magnesium surface, and the formation of a cloudy, grayish solution.[13] If the reaction does not start, cease heating and consult troubleshooting.
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[14] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice bath.[12]
-
Completion: After the addition is complete, heat the reaction mixture to reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution of (4-(1,1-difluoroethyl)phenyl)magnesium bromide should be a dark, cloudy gray or brown.
Titration of the Grignard Reagent (Watson-Eastham Method)
The concentration of the freshly prepared Grignard reagent should be determined before use.[2]
-
Indicator Preparation: In a flame-dried flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline (1-2 mg) in anhydrous THF (2-3 mL).
-
Titration Setup: Add a known volume (e.g., 1.00 mL) of the Grignard solution to the indicator solution. The solution should turn a distinct color (e.g., violet).
-
Titration: Titrate this solution with a standard solution of sec-butanol in anhydrous THF until the color disappears.[10][11] The endpoint is the first persistent absence of the colored complex.
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume of titrant used. It is advisable to perform the titration in duplicate or triplicate.
Characterization
While Grignard reagents are typically used in situ, characterization of quenched aliquots or by NMR spectroscopy is possible.
-
NMR Spectroscopy: The formation of the Grignard reagent can be monitored by ¹H and ¹⁹F NMR of a quenched sample. A small aliquot of the reaction mixture can be withdrawn via syringe and quenched with D₂O. The resulting 1-(1,1-difluoroethyl)benzene-d₁ can be analyzed by NMR to confirm the successful formation of the organometallic species. In some cases, direct NMR of the Grignard solution can be performed, though the spectra may be complex due to the Schlenk equilibrium.[15][16][17]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer.[8] | Re-activate the magnesium with a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also be applied.[2] |
| Wet glassware, solvent, or reagents.[18] | Ensure all components are rigorously dried. Use freshly opened anhydrous solvent or distill the solvent over a suitable drying agent.[6] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction.[8] | Add the aryl bromide solution slowly to maintain a low concentration in the reaction mixture. |
| Incomplete reaction. | Ensure the reaction is refluxed for a sufficient time after the addition is complete. | |
| Reaction becomes uncontrollable | Addition of aryl bromide is too fast. | Immediately stop the addition and cool the reaction flask in an ice bath.[12] |
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of (4-(1,1-difluoroethyl)phenyl)magnesium bromide. The key to success lies in the meticulous preparation of anhydrous reagents and apparatus, effective activation of the magnesium metal, and careful control of the reaction conditions. By following these guidelines, researchers can confidently prepare this valuable fluorinated intermediate for subsequent synthetic transformations.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scispace.com [scispace.com]
- 16. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
role of 1-Bromo-4-(1,1-difluoroethyl)benzene in the synthesis of fluorinated materials
An Application Guide to the Synthesis of Advanced Fluorinated Materials Using 1-Bromo-4-(1,1-difluoroethyl)benzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating molecular properties.[1][2][3] The 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a particularly valuable motif. It is often considered a bioisostere of the methoxy group, mimicking its steric and electronic characteristics, which can lead to dramatic and beneficial changes in a molecule's physical, chemical, and biological profile.[4] The introduction of this group can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune physicochemical properties such as lipophilicity and pKa.[2][5]
This compound (CAS 1000994-95-5) is a key building block that provides a direct and efficient route for introducing the 4-(1,1-difluoroethyl)phenyl fragment into a wide array of molecular architectures.[6] Its utility lies in the reactivity of the carbon-bromine bond, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions.[7][8] This guide provides detailed application notes and protocols for leveraging this versatile reagent in the synthesis of novel fluorinated materials.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[7][8] this compound is an excellent substrate for these transformations. The general catalytic cycle, applicable to reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the 1,1-difluoroethyl group can facilitate the initial oxidative addition step, making the C-Br bond more reactive.[9] The following sections detail specific, field-proven protocols for key reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, widely used in the synthesis of pharmaceuticals and organic electronic materials.[9][10] This protocol details the coupling of this compound with a generic arylboronic acid.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%) or Pd(dppf)Cl₂ (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%) or other suitable ligand (e.g., SPhos, XPhos)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1) or 1,4-Dioxane/Water (e.g., 4:1)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Causality and Optimization:
-
Choice of Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[10] K₂CO₃ is a common and cost-effective choice, while stronger bases like Cs₂CO₃ can be effective for less reactive substrates.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Simple, electron-rich phosphines like PPh₃ are often sufficient. For more challenging couplings, bulkier, more electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) can improve catalytic turnover and yield.[9]
-
Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic starting materials and the inorganic base.[11]
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenes and other vinylarenes. These products are valuable intermediates in polymer and pharmaceutical synthesis.
Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, an Acrylate) (1.2-2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction tube or flask, combine this compound, the alkene, and the base in the chosen solvent.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand.
-
Reaction: Seal the tube tightly and heat the reaction to 80-120 °C.
-
Monitoring: Follow the reaction's progress via TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and often as solvent)
-
Solvent (if needed): Tetrahydrofuran (THF) or Toluene
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound and the terminal alkyne in a suitable solvent (e.g., THF and triethylamine).
-
Degassing: Degas the solution thoroughly by bubbling with an inert gas for at least 20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(PPh₃)₂ and CuI catalysts.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed.
-
Workup: Upon completion, cool the reaction, filter off the ammonium salts that have precipitated, and rinse the filter cake with the organic solvent.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography.
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. The following table provides a comparative summary to guide experimental design.
| Reaction Type | Typical Palladium Catalyst | Typical Ligand | Typical Base | Solvent System | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(dppf)Cl₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, DIPEA | DMF, MeCN | 80 - 120 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Et₃N, DIPA | THF, Et₃N | 25 - 60 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced fluorinated materials. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and guidelines presented here offer a robust starting point for researchers in medicinal chemistry, agrochemical development, and materials science to construct complex molecules bearing the valuable 4-(1,1-difluoroethyl)phenyl moiety. Careful selection and optimization of reaction parameters are key to achieving high yields and purity in these transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Reactions [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Note & Protocols: Nucleophilic Substitution Strategies for 1-Bromo-4-(1,1-difluoroethyl)benzene
Abstract and Introduction
This guide provides a comprehensive technical overview and detailed laboratory protocols for performing nucleophilic substitution reactions on 1-bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5). This substrate is a valuable building block in medicinal chemistry and materials science, primarily due to the metabolic stability and unique electronic properties conferred by the gem-difluoroethyl moiety.[1] The direct substitution of the aromatic bromine atom allows for the introduction of diverse functionalities, enabling the synthesis of novel derivatives.
This document moves beyond a simple recitation of steps to explore the mechanistic rationale behind procedural choices. We will first evaluate the feasibility of classical nucleophilic aromatic substitution (SNAr) versus modern transition-metal-catalyzed cross-coupling reactions. Subsequently, we provide detailed, validated protocols for the highly versatile Palladium-catalyzed Buchwald-Hartwig amination and a robust Copper-catalyzed cyanation, designed for researchers in pharmaceutical and chemical development.
Mechanistic Considerations: Selecting the Optimal Synthetic Pathway
The substitution of a halogen on an aromatic ring is not mechanistically trivial and cannot be achieved via classical SN1 or SN2 pathways due to the instability of the aryl cation and the steric hindrance of the benzene ring, which prevents the required backside attack.[2][3] Therefore, specialized strategies are required.
Classical Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] For this pathway to be viable, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), typically at the ortho and/or para positions relative to the leaving group.[6][7] These groups are essential to stabilize the negative charge that develops on the ring in the rate-determining addition step.
The 1,1-difluoroethyl group on the target substrate is indeed electron-withdrawing. However, its activating strength is considerably less than that of a canonical activating group like a nitro (-NO₂) group.[6] Consequently, driving an SNAr reaction on this compound would likely require forcing conditions, such as high temperatures and highly reactive nucleophiles, which can limit functional group tolerance and lead to side reactions.
Transition-Metal-Catalyzed Cross-Coupling
For substrates that are not sufficiently activated for SNAr, transition-metal-catalyzed cross-coupling reactions represent the modern, highly efficient, and versatile alternative. These methods do not require strong electronic activation of the aryl halide and proceed under much milder conditions, offering a significantly broader substrate scope.[8]
Key advantages include:
-
Mild Reaction Conditions: Often performed at lower temperatures, preserving sensitive functional groups.
-
High Generality: A wide array of nucleophiles (amines, alcohols, thiols, etc.) can be coupled.
-
Catalytic Efficiency: Low loadings of the metal catalyst are typically required.
For this compound, palladium- and copper-catalyzed pathways are the methods of choice. This guide will focus on protocols for two of the most powerful transformations: the Buchwald-Hartwig amination (C-N bond formation) and copper-catalyzed cyanation (C-CN bond formation).
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a robust palladium-catalyzed reaction for the formation of carbon-nitrogen bonds via the coupling of amines with aryl halides.[9] It has become a cornerstone of modern synthetic chemistry due to its broad applicability.
Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Amerigo Scientific[10] | The limiting reagent. |
| Amine (e.g., Morpholine, Aniline) | Anhydrous | Sigma-Aldrich | Use 1.2 equivalents. Must be free of moisture. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Strem Chemicals | Palladium precatalyst. Handle in a fume hood. |
| XPhos or other bulky phosphine ligand | Reagent Grade | Strem Chemicals | Ligand for the palladium catalyst. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | Strong, non-nucleophilic base. Highly hygroscopic. |
| Toluene | Anhydrous | Acros Organics | Reaction solvent. Must be thoroughly deoxygenated. |
| Diethyl ether | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic layer. |
| Schlenk flask or oven-dried reaction vial | - | - | For maintaining an inert atmosphere. |
| Septa, needles, argon/nitrogen line | - | - | For inert atmosphere techniques. |
Step-by-Step Experimental Protocol
Note: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon three times to ensure an inert atmosphere.
-
Charging Reagents: In the inert atmosphere, add to the flask:
-
This compound (1.0 mmol, 221.04 mg)
-
Sodium tert-butoxide (1.4 mmol, 134.5 mg)
-
XPhos ligand (0.04 mmol, 19.1 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
-
Atmosphere Exchange: Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Solvent and Nucleophile Addition:
-
Add 5 mL of anhydrous, deoxygenated toluene via syringe.
-
Add the desired amine (e.g., morpholine, 1.2 mmol, 104.5 mg, 0.105 mL) via syringe.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Work-up and Quenching:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
Rationale for Component Selection
-
Catalyst System (Pd₂(dba)₃ / XPhos): The combination of a stable Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is critical. The ligand stabilizes the Pd(0) species, facilitates the oxidative addition step, and promotes the final, often rate-limiting, reductive elimination step.[11][12]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the crucial palladium-amido intermediate. Weaker bases can be used but may require higher temperatures or longer reaction times.[8][13]
-
Solvent (Toluene): Anhydrous, aprotic solvents like toluene or dioxane are standard as they do not interfere with the catalytic cycle and have a sufficiently high boiling point for the reaction.
Protocol 2: Copper-Catalyzed Cyanation of Aryl Bromides
The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. Copper-catalyzed cyanation is a classic and effective method.[14]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥95% | The limiting reagent. |
| Copper(I) Iodide (CuI) | ≥98% | Catalyst. |
| Potassium Cyanide (KCN) | ≥97% | Cyanide source. EXTREMELY TOXIC. Handle with extreme caution. |
| N,N'-Dimethylethylenediamine (DMEDA) | ≥99% | Ligand to accelerate the reaction. |
| Toluene | Anhydrous | Reaction solvent. |
Step-by-Step Experimental Protocol
WARNING: Potassium cyanide is acutely toxic. This procedure must be performed in a certified chemical fume hood by trained personnel. All equipment and waste must be decontaminated with bleach solution.
-
Vessel Preparation: Prepare a flame-dried Schlenk flask with a stir bar under an argon atmosphere as described in section 3.3.
-
Charging Reagents: In the inert atmosphere, add to the flask:
-
This compound (1.0 mmol, 221.04 mg)
-
Potassium Cyanide (KCN) (1.2 mmol, 78.1 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
-
Atmosphere Exchange: Evacuate and backfill with argon three times.
-
Solvent and Ligand Addition:
-
Add 5 mL of anhydrous, deoxygenated toluene via syringe.
-
Add N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21.5 µL) via syringe.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
-
Work-up and Quenching:
-
Cool the reaction to room temperature.
-
Carefully add 10 mL of aqueous ammonia (2 M) and stir for 30 minutes to dissolve copper salts.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield pure 4-(1,1-difluoroethyl)benzonitrile.
General Experimental Workflow
Caption: General workflow for nucleophilic substitution on the title compound.
Product Characterization
Successful substitution should be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the aromatic region and the appearance of new signals corresponding to the introduced nucleophile. ¹⁹F NMR should show a signal corresponding to the -CF₂- group.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product, showing the replacement of Bromine (isotopes at 79/81 amu) with the new functional group.[15]
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the newly introduced functional group (e.g., a strong C≡N stretch around 2230 cm⁻¹ for the cyanation product).
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.
-
Strong Bases: Sodium tert-butoxide is corrosive and hygroscopic. Handle quickly in an inert atmosphere.
-
Cyanide Salts: Potassium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a fume hood. Have a cyanide antidote kit available and ensure all lab personnel are aware of the procedure. Decontaminate all glassware and waste with an oxidizing bleach solution.
-
Inert Atmosphere: Schlenk line and glovebox operations carry risks of implosion/explosion if not performed correctly. Ensure glassware is free of defects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous/deoxygenated solvent.3. Base is old or has absorbed moisture. | 1. Use fresh catalyst and ligand. Ensure proper inert atmosphere technique.2. Use a freshly distilled or commercially available anhydrous solvent.3. Use a fresh bottle of base, handled exclusively in a glovebox. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water in the reaction.2. Side reaction in the catalytic cycle. | 1. Rigorously dry all reagents, solvents, and glassware.2. This can be a competing pathway; try a different ligand or base combination. |
| Product Decomposition | 1. Product is unstable to the workup conditions.2. Product is unstable on silica gel. | 1. Use a milder quench (e.g., water instead of acidic/basic solutions).2. Switch to a different stationary phase (e.g., alumina) or purify by crystallization. |
References
- 1. innospk.com [innospk.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. iscnagpur.ac.in [iscnagpur.ac.in]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
Application Notes & Protocols: Leveraging 1-Bromo-4-(1,1-difluoroethyl)benzene in the Development of Novel Organic Semiconductors
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the strategic use of 1-Bromo-4-(1,1-difluoroethyl)benzene as a pivotal building block for novel organic semiconductors. We delve into the nuanced influence of the 1,1-difluoroethyl moiety on the electronic and physical properties of π-conjugated systems. Detailed, field-tested protocols for cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—are presented, emphasizing the causal relationships behind experimental design. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to harness this versatile synthon for the next generation of organic electronic materials.
Introduction: The Strategic Advantage of the 1,1-Difluoroethyl Moiety
The rational design of organic semiconductors (OSCs) hinges on the precise control of molecular structure to tune electronic properties, solid-state packing, and device performance. Fluorination has emerged as a powerful strategy in this pursuit. The introduction of fluorine atoms can profoundly modify the optoelectronic characteristics of a material. Specifically, the 1,1-difluoroethyl group (-CF2CH3) offered by this compound (CAS: 1000994-95-5) provides a unique combination of electronic and steric attributes.[1][2][3]
Causality: Why Use a Difluoroethyl Group? The geminal difluoro-substitution imparts a strong inductive electron-withdrawing effect (-I effect), which is critical for stabilizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting semiconductor.[4] This stabilization can lead to enhanced ambient stability by making the material less susceptible to oxidation and can improve charge injection/extraction by better matching the work functions of common electrodes.[5][6] Furthermore, unlike the linear perfluoroalkyl chains, the kinked structure of the 1,1-difluoroethyl group can disrupt excessive π-π stacking, which can enhance the solubility of the final compound in organic solvents—a crucial factor for solution-processable devices—without completely sacrificing charge transport pathways.[7][8][9]
This guide focuses on the practical application of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions that form the backbone of modern organic materials synthesis.
Core Synthon Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 1000994-95-5 | [1][10] |
| Molecular Formula | C₈H₇BrF₂ | [1][2] |
| Molecular Weight | 221.04 g/mol | [1] |
| Appearance | Pale yellow liquid | [10] |
| Purity | Typically ≥95% | [1][11] |
| Key Reactivity | C(sp²)-Br bond for Pd-catalyzed cross-coupling | [4][12] |
The C-Br bond is the primary reactive site, susceptible to oxidative addition by a Palladium(0) catalyst, which initiates the catalytic cycles detailed in the following sections. Its liquid form at room temperature simplifies handling and dispensing for reaction setup.
Application Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biaryl or vinyl-aryl structures, which are the fundamental components of most conjugated polymers and oligomers.[13][14][15]
Expert Rationale: The reaction's success is contingent on the activation of the organoboron species by a base.[15] This activation forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step. The choice of base and solvent system is critical; a biphasic system (e.g., Toluene/Water) with a carbonate base is robust and common, while anhydrous conditions with a stronger base like potassium phosphate may be required for more sensitive substrates.[13][16]
Detailed Protocol: Synthesis of a 4-(1,1-difluoroethyl)-biphenyl Derivative
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add a degassed solvent mixture of Toluene (5 mL) and Water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Application Protocol II: C-C Bond Formation via Stille Coupling
The Stille coupling offers an orthogonal approach for C-C bond formation, particularly valuable when the coupling partner is sensitive to the basic conditions of the Suzuki reaction. Its tolerance for a wide array of functional groups is a significant advantage, though the toxicity of organotin reagents necessitates careful handling.[17][18][19][20]
Expert Rationale: Stille couplings are typically run under anhydrous, neutral conditions. The key transmetalation step does not require a base for activation. The choice of palladium catalyst and ligands is crucial for efficiency. Pd(PPh₃)₄ is a workhorse catalyst, effective for many aryl-aryl couplings.[19] In some cases, the addition of a chloride source (e.g., LiCl) or copper(I) iodide as a co-catalyst can accelerate the transmetalation step, which is often rate-limiting.
Detailed Protocol: Synthesis of a Thiophene-Containing Conjugated System
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene (5 mL) via syringe. Then, add the organostannane coupling partner (e.g., 2-(tributylstannyl)thiophene, 1.1 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Application Protocol III: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of nitrogen atoms into a conjugated framework is a powerful method for creating materials with hole-transporting properties or for fine-tuning HOMO/LUMO levels. The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[21][22][23]
Expert Rationale: This reaction requires a carefully selected combination of a palladium precursor, a specialized phosphine ligand, and a strong, non-nucleophilic base.[24] The ligands are typically bulky and electron-rich (e.g., biarylphosphines like XPhos or JohnPhos), which promote the difficult reductive elimination step that forms the C-N bond.[25] The base (e.g., sodium tert-butoxide, NaOtBu) is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[24]
Detailed Protocol: Synthesis of a Diaryl-Amine Derivative
-
Reaction Setup: In an inert atmosphere glovebox, add to a screw-cap vial: a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (e.g., carbazole or diphenylamine, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to make a ~0.2 M solution) via syringe.
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by column chromatography or recrystallization.
Characterization of Novel Semiconductors
Once synthesized, the new materials must be thoroughly characterized to understand their properties and potential for device applications.[26][27][28]
Hypothetical Data for a Dithiophene-Difluoroethylbenzene Copolymer: The table below illustrates the expected properties of a hypothetical polymer synthesized from this compound and a dithiophene comonomer, compared to its non-fluorinated analog.
| Property | Non-Fluorinated Analog (-CH₂CH₃) | Fluorinated Analog (-CF₂CH₃) | Rationale for Difference |
| HOMO Level (CV) | -5.2 eV | -5.5 eV | Inductive effect of fluorine stabilizes the HOMO.[4] |
| LUMO Level (CV) | -2.8 eV | -3.0 eV | Inductive effect also lowers the LUMO. |
| Optical Bandgap | 2.4 eV | 2.5 eV | Deepening of HOMO is often more pronounced. |
| Solubility (Toluene) | Moderate | High | Disrupted packing and polarity change improve solubility.[9] |
| Thermal Stability (TGA) | ~340 °C | ~350 °C | C-F bonds are stronger than C-H bonds. |
Conclusion and Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced organic semiconductors. The unique electronic and steric properties conferred by the 1,1-difluoroethyl group provide a powerful lever for tuning material properties to achieve enhanced stability, solubility, and targeted energy levels. The robust palladium-catalyzed cross-coupling protocols detailed herein—Suzuki, Stille, and Buchwald-Hartwig—serve as reliable starting points for the creation of a vast chemical space of novel π-conjugated small molecules and polymers. Future work will undoubtedly focus on incorporating this synthon into complex architectures for high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
References
- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | C8H7BrF2 | CID 45158847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. innospk.com [innospk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Organic Semiconductor Side Groups on the Structural and Electronic Properties of Their Interface with Dopants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 11. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. research.rug.nl [research.rug.nl]
- 24. benchchem.com [benchchem.com]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and characterization of organic semiconducting polymers containing dithienylfluorenone for use in organic photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
synthetic routes to functionalized derivatives from 1-Bromo-4-(1,1-difluoroethyl)benzene
An In-Depth Guide to the Synthesis of Functionalized Derivatives from 1-Bromo-4-(1,1-difluoroethyl)benzene
Abstract
The 1,1-difluoroethyl motif is of paramount importance in contemporary drug discovery and materials science, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. This compound serves as a key building block for introducing this valuable group into complex molecular architectures. This guide provides an in-depth exploration of the principal synthetic routes for transforming this versatile aryl bromide into a diverse array of functionalized derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and the generation of organometallic intermediates, equipping researchers with the knowledge to effectively leverage this reagent in their synthetic campaigns.
The Strategic Importance of the 1,1-Difluoroethyl Group
The substitution of hydrogen atoms with fluorine has become a cornerstone of modern medicinal chemistry. The 1,1-difluoroethyl group, in particular, acts as a bioisostere for various functional groups, including hydroxyls and carbonyls, while significantly altering electronic properties and resistance to oxidative metabolism. Its incorporation can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. The starting material, this compound, provides a robust and reliable handle—the aryl bromide—for a multitude of synthetic transformations.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, celebrated for their high functional group tolerance and reliability.[1][2] The carbon-bromine bond in this compound is highly amenable to oxidative addition to a palladium(0) center, which initiates the catalytic cycle common to these transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an aryl halide with an organoboron species, typically a boronic acid or ester.[3] This reaction is prized for the stability and low toxicity of the boron reagents and the generally mild reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (like Pd(OAc)₂ which is reduced in situ, or a pre-catalyst) is essential. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often accelerate the reductive elimination step and stabilize the catalytic species, leading to higher yields.[4]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Purpose |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv) | Coupling Partner |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Catalytic C-C bond formation |
| Base | K₂CO₃ (2.0 equiv) | Activation of boronic acid |
| Solvent | Dioxane/H₂O (4:1 v/v) | Reaction Medium |
| Temperature | 80 - 100 °C | To drive the reaction to completion |
Protocol 2.1: Synthesis of 4-(1,1-difluoroethyl)-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (221 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water (pre-sparged with argon) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[5][6] This method replaces harsher classical techniques and offers exceptional functional group tolerance.[7]
Causality Behind Experimental Choices:
-
Ligand Selection: This reaction is highly dependent on the phosphine ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands are highly effective. They promote the oxidative addition and facilitate the crucial C-N reductive elimination step.[8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is common for neutral amines, while a weaker base like K₃PO₄ may be used for more acidic amines.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Table 2: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Purpose |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | Primary or Secondary Amine (1.2 equiv) | Coupling Partner |
| Pd Pre-catalyst | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | Catalytic C-N bond formation |
| Base | NaOtBu (1.4 equiv) | Deprotonation of amine |
| Solvent | Anhydrous Toluene | Reaction Medium |
| Temperature | 100 °C | To ensure efficient reaction rate |
Protocol 2.2: Synthesis of N-benzyl-4-(1,1-difluoroethyl)aniline
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (221 mg, 1.0 mmol) followed by anhydrous toluene (5 mL) and benzylamine (129 mg, 1.2 mmol) under a positive pressure of argon.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aryl amine.
Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a powerful and direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10][11] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[12][13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) species initiates the cycle via oxidative addition. PdCl₂(PPh₃)₂ is a common and effective pre-catalyst.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent.
Table 3: General Conditions for Sonogashira Coupling
| Parameter | Condition | Purpose |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Alkyne | Terminal Alkyne (1.2 equiv) | Coupling Partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Primary catalyst |
| Cu(I) Co-catalyst | CuI (1-3 mol%) | Forms copper acetylide |
| Base/Solvent | Et₃N or iPr₂NH | Base and reaction medium |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient |
Protocol 2.3: Synthesis of 1-(1,1-difluoroethyl)-4-(phenylethynyl)benzene
-
Reaction Setup: To a Schlenk flask, add this compound (221 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (5 mL) followed by phenylacetylene (122 mg, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC for the disappearance of the aryl bromide.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and filter through a plug of silica gel to remove catalysts and salts, washing with additional ether.
-
Purification: Concentrate the filtrate. The crude product can be further purified by recrystallization or column chromatography if necessary.
Organometallic Pathways: Grignard and Organolithium Reagents
Formation of organometallic intermediates via metal-halogen exchange provides a classic yet powerful alternative to cross-coupling, generating potent carbon nucleophiles that can react with a wide range of electrophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
The Strategic Role of 1-Bromo-4-(1,1-difluoroethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl moiety, in particular, has garnered significant interest as a bioisostere for various functional groups, capable of improving metabolic stability, modulating lipophilicity, and enhancing binding affinity. 1-Bromo-4-(1,1-difluoroethyl)benzene has emerged as a key building block for introducing this valuable motif into complex bioactive molecules. This technical guide provides an in-depth exploration of its application, focusing on a significant case study in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of groundbreaking anticancer agents.
The 1,1-Difluoroethylphenyl Motif: A Bioisosteric Advantage
The 1,1-difluoroethyl group (–CF₂CH₃) offers several advantages in drug design. Its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, impacting target engagement. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This increased metabolic stability often translates to an extended plasma half-life and improved bioavailability of the drug molecule.
Case Study: Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death.[1] Niraparib, an approved PARP inhibitor for the treatment of ovarian and other cancers, features a core structure that can be accessed through synthetic routes utilizing this compound.[2][3]
The key strategic disconnection in the synthesis of Niraparib and its analogues often involves the formation of a biaryl linkage between a phenyl group and a heterocyclic core. The Suzuki-Miyaura cross-coupling reaction is the premier method for forging such bonds in pharmaceutical synthesis.[4] In this context, this compound serves as the aryl bromide coupling partner, introducing the desired 4-(1,1-difluoroethyl)phenyl moiety.
Visualizing the Synthetic Strategy
The following workflow illustrates the pivotal role of this compound in the synthesis of a key intermediate for PARP inhibitors.
Caption: Synthetic workflow for PARP inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic heterocyclic boronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Purity |
| This compound | 1000994-95-5 | 221.04 g/mol | ≥95% |
| Heterocyclic Boronic Acid | Varies | Varies | ≥95% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | ≥98% |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.49 g/mol | ≥97% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99% |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | ≥99.8% |
| Water, degassed | 7732-18-5 | 18.02 g/mol | High purity |
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the heterocyclic boronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the reagents.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality in Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and PCy₃ is a robust catalytic system for Suzuki couplings involving aryl bromides. The bulky and electron-rich PCy₃ ligand facilitates the oxidative addition of the aryl bromide to the palladium center and promotes the reductive elimination of the product.
-
Base and Solvent System: Potassium carbonate is a commonly used base in Suzuki reactions. The two-phase solvent system of 1,4-dioxane and water is effective for dissolving both the organic and inorganic reagents. Degassing the solvents is critical to prevent the oxidation of the palladium(0) active catalyst.
Mechanism of Action: PARP Inhibition
The 4-(1,1-difluoroethyl)phenyl moiety of the synthesized molecule plays a crucial role in its interaction with the PARP enzyme. This group typically occupies a hydrophobic pocket within the enzyme's active site. The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone, contributing to the overall binding affinity and potency of the inhibitor.
Caption: Binding mode of a PARP inhibitor.
By competitively binding to the nicotinamide pocket of PARP, these inhibitors prevent the recruitment of PARP to sites of DNA damage, thereby disrupting the DNA repair process and leading to the accumulation of cytotoxic DNA double-strand breaks in cancer cells with compromised homologous recombination repair pathways.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent PARP inhibitors, where the strategic introduction of the 1,1-difluoroethylphenyl moiety contributes to enhanced metabolic stability and potent target engagement. The Suzuki-Miyaura coupling provides a reliable and efficient method for incorporating this key structural motif, enabling the development of next-generation therapeutics for the treatment of cancer. The protocols and insights provided herein serve as a practical guide for researchers engaged in the design and synthesis of novel bioactive molecules.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 1-Bromo-4-(1,1-difluoroethyl)benzene Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated building block. The introduction of the gem-difluoroethyl group is a critical strategy in modern drug discovery, as this moiety can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve your overall yield and purity.
Section 1: Overview of Primary Synthetic Strategy
The most common and direct laboratory-scale synthesis of this compound involves the deoxygenative fluorination of a ketone precursor, 1-(4-bromophenyl)ethanone. This transformation is typically achieved using a specialized fluorinating agent like diethylaminosulfur trifluoride (DAST).[2]
While other modern methods exist, such as transition-metal-catalyzed cross-couplings, this guide will focus on the deoxofluorination route due to its widespread use and reliance on readily available starting materials.[3][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than the reported 70-80%. What are the most likely causes?
A1: Low yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Reagent Quality & Handling:
-
DAST Purity and Activity: DAST is highly sensitive to moisture and can degrade upon storage. Using old or improperly stored DAST will lead to incomplete conversion. Always use a fresh bottle or a recently purchased reagent from a reputable supplier. It should be a clear, pale-yellow liquid. Darker coloration may indicate decomposition.
-
Starting Material Purity: Ensure your 1-(4-bromophenyl)ethanone is pure and, most importantly, dry. Any residual water will rapidly quench the DAST reagent.
-
Solvent Anhydrousness: The reaction is extremely sensitive to water. Use a dry, anhydrous, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). It is best practice to use solvent from a freshly opened bottle or a solvent purification system.
-
-
Reaction Conditions:
-
Strictly Anhydrous & Inert Atmosphere: The reaction vessel must be thoroughly flame-dried or oven-dried before use. The reaction should be run under an inert atmosphere (Argon or Nitrogen) to prevent the ingress of atmospheric moisture.[2]
-
Temperature Control: The addition of DAST to the ketone solution should be done slowly and at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition, the reaction is typically warmed slowly to the target temperature (e.g., 50 °C).[2] Overheating can cause DAST to decompose, sometimes violently, and can lead to the formation of tar and other side products.
-
Stoichiometry: While theory suggests 2 equivalents of DAST are needed, in practice, a significant excess is often required to drive the reaction to completion due to the reagent's sensitivity. Using 4 to 8 equivalents is common.[2] If you are seeing a stalled reaction, insufficient DAST is a likely cause.
-
Q2: My reaction seems to stall, with starting material still present even after extended reaction times. Why is this happening?
A2: A stalled reaction is almost always due to the deactivation or insufficient quantity of the fluorinating agent.
-
Moisture Contamination: As detailed in Q1, even trace amounts of water will consume the DAST. Re-evaluate your drying procedures for glassware, starting materials, and solvents.
-
Insufficient DAST: If you started with a lower excess of DAST (e.g., 2-3 equivalents), it may have been entirely consumed by trace moisture or side reactions before all the ketone could be converted.
-
Low Temperature: While initial addition is done cold, the reaction needs to be warmed to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a very slow or stalled reaction. Ensure your heating bath is at the correct temperature.
Q3: The reaction is complete, but I'm having difficulty isolating the pure product after column chromatography. What can I do?
A3: Purification can be challenging due to the physical properties of the product and potential byproducts.
-
Volatility: this compound is a relatively volatile liquid.[5] When removing the solvent on a rotary evaporator, use a moderate temperature (e.g., <40°C) and be careful not to pull a vacuum that is too high, as this can lead to loss of product.
-
Co-eluting Impurities: The primary byproduct from the incomplete reaction is the starting ketone. Other byproducts from DAST can also be present.
-
Solvent System: A non-polar eluent system, such as petroleum ether/dichloromethane or hexanes/ethyl acetate, is typically effective.[2] You may need to run a gradient elution, starting with a very low polarity to elute non-polar impurities and then gradually increasing polarity to elute your product away from the starting material.
-
Alternative Media: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (neutral or basic), which can sometimes provide different selectivity.
-
-
On-Column Decomposition: While less common for this specific molecule, some fluorinated compounds can be sensitive to acidic silica gel. If you suspect this is an issue, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column.
Q4: How can I safely handle DAST and quench the reaction?
A4: Safety is paramount when working with DAST.
-
Handling: Always handle DAST in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Use syringes and cannulas that are oven-dried to transfer the reagent.
-
Quenching: The reaction quench is highly exothermic and releases HF gas. Never add water directly to the concentrated reaction mixture. The correct procedure is to cool the reaction vessel in an ice bath and then pour the reaction mixture slowly and carefully into a separate beaker containing a rapidly stirred mixture of ice water or a saturated aqueous solution of sodium bicarbonate.[2] This ensures that the heat and gas evolution are well-controlled.
Section 3: Detailed Experimental Protocol
This protocol is based on established methods and is designed to provide a robust starting point for optimization.[2]
Protocol 1: Synthesis via Deoxofluorination of 1-(4-bromophenyl)ethanone
Materials:
-
1-(4-bromophenyl)ethanone (e.g., 3.0 g, 15.07 mmol)
-
Diethylaminosulfur trifluoride (DAST) (e.g., 15.9 mL, 120.57 mmol, 8.0 equiv.)
-
Anhydrous Dichloromethane (DCM) (e.g., 30 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Petroleum ether/Dichloromethane (4:1)
Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa, inert gas (Argon/Nitrogen) inlet, and bubbler
-
Oven-dried dropping funnel or syringe
-
Ice bath and heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for aqueous workup and column chromatography
Procedure:
-
Reaction Setup: Under an argon atmosphere, add 1-(4-bromophenyl)ethanone (3.0 g, 15.07 mmol) and anhydrous DCM (30 mL) to the three-neck flask.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
DAST Addition: Slowly add DAST (15.9 mL, 120.57 mmol) to the stirred solution via syringe or dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the reaction to 50 °C and maintain this temperature, stirring overnight (approx. 12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting ketone spot indicates completion.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. In a separate large beaker, prepare a stirred solution of ice and saturated aqueous NaHCO₃. Slowly and carefully pour the reaction mixture into the quenching solution. Vigorous gas evolution (CO₂) will occur.
-
Workup: Once the gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with fresh DCM.
-
Drying and Concentration: Combine all organic phases, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (at <40°C).
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a 4:1 mixture of petroleum ether/DCM as the eluent to yield this compound as a pale yellow liquid.[2]
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale / Notes |
| Starting Ketone | 1.0 equiv. | Must be pure and dry. |
| DAST | 4.0 - 8.0 equiv. | Excess is crucial to overcome moisture sensitivity and drive the reaction.[2] |
| Solvent | Anhydrous DCM | Must be non-protic and rigorously dried. |
| Temperature | 0 °C (addition), then 50 °C | Controls exothermicity and ensures a reasonable reaction rate.[2] |
| Reaction Time | 12 - 16 hours | Monitor by TLC/GC-MS for completion. |
| Expected Yield | 70 - 80% | Highly dependent on anhydrous conditions and DAST quality.[2] |
Section 4: Understanding the Reaction Mechanism
A clear understanding of the mechanism can aid in troubleshooting. The deoxofluorination of a ketone with DAST proceeds through the formation of a key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 3. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Crude 1-Bromo-4-(1,1-difluoroethyl)benzene
Introduction: 1-Bromo-4-(1,1-difluoroethyl)benzene is a key fluorinated building block in medicinal chemistry and materials science, often utilized as an intermediate in the synthesis of more complex molecules.[1][2] Its synthesis, commonly achieved by the fluorination of 1-(4-bromophenyl)ethanone with reagents like diethylaminosulfur trifluoride (DAST), often yields a crude product containing unreacted starting materials, reagent byproducts, and decomposition products.[3] Achieving high purity is critical for subsequent synthetic steps. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis with DAST?
A1: The impurity profile is heavily dependent on the reaction conditions. However, typical impurities include:
-
Unreacted Starting Material: 1-(4-bromophenyl)ethanone is a common impurity if the reaction does not go to completion.
-
DAST Byproducts: The fluorination reaction with DAST can generate various sulfur-containing byproducts and potential rearrangement products.
-
Solvent Residue: Residual solvents from the reaction and workup (e.g., dichloromethane) are common.
-
Colored Impurities: The crude product is often described as a pale yellow liquid, indicating the presence of minor, often highly conjugated, impurities.[3]
Q2: What is the most effective method for purifying this compound?
A2: Silica gel column chromatography is the most frequently reported and effective method for purifying this compound on a laboratory scale.[3] It excels at separating the target compound from polar starting materials and baseline impurities. For larger scales or to remove non-volatile impurities, vacuum distillation can be a viable alternative, provided the compound is thermally stable under the required conditions.
Q3: Can I use recrystallization?
A3: No, recrystallization is not a suitable technique for this compound. This compound is a liquid at room temperature.
Q4: How should I monitor the purification process effectively?
A4: A two-tiered approach is recommended:
-
Thin-Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for column chromatography and to track the separation of fractions as they elute from the column.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing the final purity of the pooled fractions. The mass spectrum will confirm the identity of the product, with characteristic M/M+2 isotope peaks for bromine at m/z = 220/222.[3]
Q5: Is this compound stable on silica gel?
A5: While generally stable, some organofluorine compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[4] It is crucial to perform a stability test on a small scale before committing the entire batch to a column. This can be done by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) have formed.[4]
Section 2: Troubleshooting Guide: Silica Gel Column Chromatography
This section addresses common issues encountered during the chromatographic purification of this compound.
Problem: Poor separation between my product and an impurity.
-
Potential Cause 1: Incorrect Solvent System. The polarity of your eluent may be too high, causing all components to move too quickly up the column, or too low, resulting in smearing and long elution times.
-
Solution: The goal is to achieve a retention factor (Rf) of ~0.3 for the target compound on TLC. A documented starting point is a 4:1 mixture of petroleum ether and dichloromethane.[3] If separation is poor, systematically vary the solvent ratio. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often improve the separation of closely eluting compounds.
-
Potential Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of silica gel.
-
Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. If you see significant tailing or broad, overlapping bands, reduce the amount of material loaded in the next attempt.
Problem: The product appears to be decomposing on the column.
-
Potential Cause: Silica Gel Acidity. The Lewis acid sites on the silica surface may be catalyzing the degradation of your sensitive difluoroethyl group.
-
Solution 1: Use Deactivated Silica. You can deactivate the silica gel by preparing a slurry with your chosen non-polar solvent and adding 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites.[4]
-
Solution 2: Switch the Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4] Always test compatibility and separation on TLC first.
Problem: My product is not eluting from the column.
-
Potential Cause 1: Eluent Polarity is Too Low. The solvent system is not polar enough to displace your compound from the silica gel.
-
Solution: If you have been eluting for a long time with no sign of your product, gradually increase the polarity of the eluent. For example, move from 4:1 Pet Ether:DCM to 2:1 or 1:1. Be cautious of increasing polarity too quickly, as this can wash everything off the column at once.
-
Potential Cause 2: Irreversible Adsorption/Decomposition. The compound may have strongly adsorbed to the silica at the top of the column or has completely decomposed.
-
Solution: Test a small amount of the crude material for silica stability as described in the FAQs.[4] If it is unstable, you must use a different stationary phase or purification method.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Flash Column Chromatography
This protocol is an expanded version based on established methods.[3]
1. Preparation and TLC Analysis: a. Dissolve a small sample of the crude product in dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber using various ratios of petroleum ether and dichloromethane (e.g., 9:1, 4:1, 2:1) to find the system that gives your product an Rf of ~0.3. d. Visualize the spots using a UV lamp (254 nm). The starting ketone will be more polar (lower Rf) than the difluoroethyl product.
2. Column Packing: a. Select a column of appropriate size for your sample amount. b. Add a small plug of cotton or glass wool to the bottom. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (petroleum ether). e. Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb). Ensure there are no air bubbles or cracks. f. Add another layer of sand on top of the packed silica.
3. Loading and Elution: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid solution. c. Carefully add the dry-loaded sample to the top of the column. d. Begin eluting with the solvent system determined by your TLC analysis, starting with a slightly less polar mixture if running a gradient. e. Collect fractions in test tubes and monitor their contents by TLC.
4. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting liquid under high vacuum to remove any residual solvent. d. Obtain the final mass and calculate the yield. Confirm purity using GC-MS.
Section 4: Data Summary & Visualizations
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrF₂ | |
| Molecular Weight | 221.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Density | 1.495 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 |
| Flash Point | 82.2 °C (180.0 °F) | |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Eluent System | Petroleum Ether / Dichloromethane | Provides good separation for this compound class.[3] |
| Starting Ratio | 4:1 (v/v) | A documented starting point; adjust based on TLC.[3] |
| Loading Method | Dry Loading | Minimizes band broadening and improves resolution. |
| Purity Check | TLC, GC-MS | Ensures accurate fraction pooling and final purity assessment.[3] |
Experimental Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for column chromatography purification issues.
Section 5: References
-
ChemicalBook. (2023). Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Organofluorine Compounds. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). This compound (95%). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). 1-Bromo-4-(1,1-difluoro-ethyl)-benzene | CAS 1000994-95-5. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 95%. Retrieved from --INVALID-LINK--
-
Chem-Impex International. (n.d.). 1-Bromo-3,4-difluorobenzene. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Bromo-4-(1,1-difluoroethyl)benzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Bromo-4-(1,1-difluoroethyl)benzene. The unique electronic properties imparted by the 1,1-difluoroethyl group make this substrate a valuable building block, yet they also present specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The 1,1-difluoroethyl group is a strong electron-withdrawing group. This has two primary consequences for cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring makes the Carbon-Bromine bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst. This is the first and often crucial step in the catalytic cycle.[1]
-
Challenging Reductive Elimination: While oxidative addition is often faster, the final reductive elimination step to form the C-C or C-N bond can be slower. The electron-poor nature of the palladium intermediate can hinder this final, product-forming step. This dichotomy is a central challenge in optimizing these reactions.
Q2: Why is the choice of ligand so critical when working with this substrate?
A2: The ligand's role is to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. For electron-deficient substrates like this compound, bulky and highly electron-donating ligands are paramount. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), increase the electron density on the palladium center, which in turn promotes the often rate-limiting reductive elimination step.[2] The appropriate ligand choice is often the single most important factor for a successful reaction.[3]
Q3: My reaction is very sensitive to air. Why is degassing essential?
A3: The active catalyst in most cross-coupling reactions is a Pd(0) species. This species is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II) oxides (palladium black), effectively killing the catalyst and halting the reaction.[4] Therefore, rigorously degassing the solvent and reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining an inert atmosphere are critical for reproducibility and high yields.
Troubleshooting Guide: Common Cross-Coupling Reactions
This guide addresses specific issues you might encounter during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Problem 1: Low or No Product Yield
This is the most common challenge. The solution often lies in systematically evaluating each component of the reaction.
A. For Suzuki-Miyaura Coupling (C-C Bond Formation)
Q: I'm seeing very low conversion in my Suzuki coupling with a boronic acid. What should I check first?
A: A low yield in a Suzuki reaction with this substrate is typically linked to the catalyst system, base, or the stability of the boronic acid.
Troubleshooting Workflow: Suzuki-Miyaura
Caption: Systematic workflow for troubleshooting low Suzuki coupling yields.
-
1. Evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For this electron-deficient aryl bromide, a more robust system is needed.
-
2. Check for Protodeboronation: Boronic acids can decompose (protodeboronation), especially in the presence of water and certain bases, reducing the concentration of your nucleophile.[4]
-
3. Optimize Base and Solvent: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[6][9]
-
Solution: An inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are excellent choices.[8] For solvents, polar aprotic options like dioxane, THF, or toluene, often with a small amount of water to help dissolve the base, are effective.[10][11] However, for sensitive substrates, a completely anhydrous system with K₃PO₄ can be beneficial.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Palladium Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) |
| Ligand | SPhos or XPhos (4 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) |
| Solvent | Dioxane/H₂O (10:1) or Toluene |
| Temperature | 80 - 110 °C |
B. For Buchwald-Hartwig Amination (C-N Bond Formation)
Q: My Buchwald-Hartwig reaction is sluggish and gives a low yield of the desired arylamine. What's the likely cause?
A: Success in this reaction hinges on a delicate balance between the rates of oxidative addition, amine coordination, and reductive elimination. The choice of base and ligand is especially critical.[12]
Key Mechanistic Steps in Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
-
1. Ligand Selection: As with Suzuki coupling, generic ligands are often ineffective.
-
2. Base Selection: The base must be strong enough to deprotonate the amine (or the Pd-amine complex) but not so strong that it causes substrate or product degradation.
-
3. Solvent Choice: The solvent must solubilize all components and be compatible with the strong base.
-
Solution: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.[14] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
-
| Parameter | Recommended Starting Conditions for Buchwald-Hartwig |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or Xantphos Pd G3 (2 mol%) |
| Ligand | XPhos (4 mol%) or BrettPhos |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 100 - 120 °C |
C. For Sonogashira Coupling (C-C sp Bond Formation)
Q: My Sonogashira reaction is giving me a mixture of starting material, homocoupled alkyne (Glaser coupling), and only a little product. How can I improve selectivity?
A: The Sonogashira reaction is often complicated by the copper co-catalyst, which can promote the undesirable homocoupling of the terminal alkyne. Optimizing conditions to favor the cross-coupling pathway is key. Fluorinated aryls can be particularly challenging in Sonogashira couplings.[15][16][17]
-
1. Minimize Homocoupling: This side reaction is often the primary reason for low yields.
-
Solution: Ensure strictly anaerobic conditions, as oxygen promotes Glaser coupling. Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low. In some cases, running the reaction "copper-free" is a viable strategy, although this usually requires a more specialized palladium/ligand system and a stronger base like LiHMDS.[18][19]
-
-
2. Catalyst and Co-catalyst: The synergy between palladium and copper is crucial.
-
3. Base and Solvent: An amine base is typically used, which also often serves as the solvent or co-solvent.
| Parameter | Recommended Starting Conditions for Sonogashira Coupling |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv.) |
| Solvent | THF or DMF (anhydrous) |
| Temperature | Room Temperature to 80 °C |
Problem 2: Significant Byproduct Formation
Q: I've isolated my product, but it's contaminated with a byproduct that seems to be from the debromination of my starting material. What causes this?
A: The formation of 4-(1,1-difluoroethyl)benzene (protodebromination) is a reductive side reaction. It can be caused by several factors:
-
Source of Hydride: Trace water or other protic impurities can serve as a hydride source. Certain reagents, like boronic acids in Suzuki reactions, can also lead to this.
-
Reaction Conditions: Excessively high temperatures or prolonged reaction times can sometimes promote decomposition pathways that lead to reduction.
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere. If the problem persists, try lowering the reaction temperature and monitoring the reaction closely to avoid running it for an unnecessarily long time.
Q: In my Suzuki reaction, I'm getting a lot of biphenyl byproduct from the homocoupling of my boronic acid. How do I prevent this?
A: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.
-
Solution: As with other issues, meticulous degassing and maintaining an inert atmosphere are the first line of defense.[22] Using a 1:1 to 1:1.2 ratio of the aryl bromide to the boronic acid can also help. If the problem is severe, switching to a different palladium precatalyst/ligand combination can alter the relative rates of cross-coupling versus homocoupling.
Experimental Protocols: Starting Points
The following are generalized, step-by-step protocols that serve as a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add this compound (1.0 equiv.).
-
Evacuate and backfill with argon three times.
-
Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.[13]
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 12-24 hours.
-
After cooling, quench carefully with saturated aq. NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. benchchem.com [benchchem.com]
challenges in the scale-up production of 1-Bromo-4-(1,1-difluoroethyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Bromo-4-(1,1-difluoroethyl)benzene. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in the successful scale-up production of this critical fluorinated intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical experience in the field of organic synthesis and process development.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or production scale.
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield for the synthesis of this compound when scaling up from a 10g to a 1kg scale. What are the likely causes and how can we mitigate them?
Answer: A decrease in yield upon scale-up is a common challenge in chemical synthesis. For the preparation of this compound, which is often synthesized from 1-(4-bromophenyl)ethanone using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride), several factors can contribute to this issue.[1]
Potential Causes and Solutions:
-
Inefficient Heat Transfer:
-
Causality: The fluorination reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized overheating, promoting side reactions and decomposition of both the reagent and the product.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Utilize a temperature probe placed directly in the reaction mixture, not just on the outer wall of the reactor.
-
Controlled Reagent Addition: Add the fluorinating agent slowly and at a controlled rate to manage the exotherm. Consider using a syringe pump for precise control.
-
Efficient Cooling: Ensure your reactor is equipped with an appropriate cooling system (e.g., a jacketed reactor with a circulating chiller) capable of handling the heat load of the scaled-up reaction.
-
-
-
Poor Mixing:
-
Causality: Inadequate agitation can lead to localized high concentrations of reagents and hot spots, resulting in the formation of byproducts.
-
Troubleshooting Steps:
-
Optimize Stirring: Use an overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing throughout the reactor. The stirring speed should be sufficient to create a vortex and ensure homogeneity.
-
Baffles: For larger reactors, consider the use of baffles to improve mixing efficiency and prevent the formation of a central vortex.
-
-
-
Moisture Contamination:
-
Causality: Fluorinating agents like DAST are highly sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts. Scaling up increases the potential for atmospheric moisture to enter the system.
-
Troubleshooting Steps:
-
Dry Glassware and Solvents: Thoroughly dry all glassware in an oven and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Moisture Scavengers: Consider the use of a drying tube or a bubbler to prevent moisture from entering the reaction vessel.
-
-
Issue 2: Formation of Impurities
Question: During the scale-up of our synthesis, we are observing significant levels of impurities in our final product. What are the common impurities and how can we minimize their formation?
Answer: Impurity profiling is crucial for a robust and reproducible synthesis. In the synthesis of this compound, several impurities can arise from side reactions or incomplete conversion.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 1-(4-bromophenyl)ethanone | Incomplete reaction due to insufficient fluorinating agent, low temperature, or short reaction time. | Increase the stoichiometry of the fluorinating agent slightly, extend the reaction time, or moderately increase the reaction temperature while carefully monitoring for decomposition. |
| Monofluorinated byproduct (1-bromo-4-(1-fluoroethyl)benzene) | Incomplete fluorination. | Similar to mitigating unreacted starting material, optimizing reaction conditions can drive the reaction to completion. |
| Elimination byproduct (1-bromo-4-vinylbenzene) | Can occur at elevated temperatures, especially if the reaction mixture becomes acidic. | Maintain strict temperature control and consider adding a non-nucleophilic base to neutralize any acidic byproducts. |
| Over-brominated species | If bromination is part of the synthetic sequence, harsh conditions can lead to di- or tri-brominated impurities. | Optimize bromination conditions by controlling temperature, reaction time, and the stoichiometry of the brominating agent. |
Experimental Protocol: Purification by Column Chromatography
For the removal of impurities, silica gel column chromatography is an effective method.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of petroleum ether and dichloromethane).[1] Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Issue 3: Safety Concerns During Scale-Up
Question: What are the primary safety hazards associated with the large-scale production of this compound, and what precautions should be taken?
Answer: The synthesis of fluorinated compounds often involves hazardous reagents and reaction conditions that require stringent safety protocols, especially at a larger scale.[2][3]
Key Safety Considerations:
-
Toxicity of Fluorinating Agents: Reagents like DAST are toxic and corrosive.[2] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Exothermic Reactions: As mentioned, the fluorination reaction can be highly exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure. Ensure a robust cooling system is in place and that the reaction can be quickly quenched if necessary.
-
Hydrogen Fluoride (HF) Formation: Moisture contamination can lead to the formation of highly corrosive and toxic hydrogen fluoride gas. Have an HF safety kit and appropriate neutralizers (e.g., calcium gluconate) readily available.
-
Flammability: The solvents used in the synthesis and purification are often flammable.[4][5] Work in a well-ventilated area away from ignition sources. Use explosion-proof equipment where necessary.[4]
-
Waste Disposal: Dispose of all chemical waste, including residual reagents and solvents, according to institutional and local regulations.
Workflow for Safe Handling of Fluorinating Agents:
Caption: Workflow for the safe handling of fluorinating agents.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties, synthesis, and analysis of this compound.
1. What is the typical synthetic route for this compound?
The most common laboratory-scale synthesis involves the deoxofluorination of 1-(4-bromophenyl)ethanone.[1] This reaction replaces the two oxygen atoms of the ketone group with two fluorine atoms.
Reaction Scheme:
Caption: Synthesis of this compound.
2. What are the key physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C8H7BrF2[6] |
| Molecular Weight | 221.04 g/mol [6] |
| Appearance | Pale yellow liquid[1] |
| Density | 1.495 g/mL at 25 °C |
| Refractive Index | n20/D 1.503 |
| Boiling Point | Not readily available, but expected to be elevated due to the molecular weight. |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and hexane. |
3. Which analytical techniques are best suited for monitoring the reaction progress and purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product.[1] The mass spectrometer provides confirmation of the molecular weight of the product and any byproducts.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for reaction monitoring and purity assessment, especially for less volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of the final product and for identifying impurities. 19F NMR is particularly useful for confirming the presence of the difluoroethyl group.
4. Why are fluorinated compounds like this compound important in drug development?
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties.[2] The difluoroethyl group can:
-
Increase Metabolic Stability: The C-F bond is very strong, making the molecule more resistant to metabolic degradation, which can prolong its half-life in the body.
-
Enhance Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the molecule's binding to its target.[9]
5. Are there alternative, greener fluorinating agents for the synthesis of this compound?
Research into safer and more environmentally friendly fluorinating agents is an active area of investigation. While DAST is commonly used, other reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and Fluolead™ are being explored as potentially safer alternatives. The choice of reagent will depend on the specific reaction conditions and scale of operation.
III. References
-
SD Fine-Chem. 1-BROMO-4-FLUOROBENZENE.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.
-
ChemicalBook. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5.
-
Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159.
-
BenchChem. Technical Guide: Isotopic Purity of 1-Bromo-4-(trifluoromethyl)benzene-d4.
-
Fisher Scientific. 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013).
-
View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA.
-
Sigma-Aldrich. This compound 95 1000994-95-5.
-
CDH Fine Chemical. 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. BenchChem.
-
Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. ACS Publications. (2020).
-
Fisher Scientific. SAFETY DATA SHEET. (2021).
-
Amerigo Scientific. This compound (95%).
-
Santa Cruz Biotechnology. 1-Bromo-4-(1,1-difluoro-ethyl)-benzene.
-
Thermo Fisher Scientific. This compound, 95% 5 g.
-
Quantitative Analysis of 1-bromo-4-(trichloromethyl)benzene: A Comparative Guide to Analytical Techniques. BenchChem.
References
- 1. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 2. chimia.ch [chimia.ch]
- 3. chimia.ch [chimia.ch]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
troubleshooting guide for Suzuki reactions involving 1-Bromo-4-(1,1-difluoroethyl)benzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 1-Bromo-4-(1,1-difluoroethyl)benzene . This substrate, while generally a good coupling partner, presents unique electronic characteristics that require careful consideration for reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
A Note on the Substrate: this compound
The success of a Suzuki-Miyaura coupling is a delicate interplay between the aryl halide, the organoboron reagent, and the catalytic system. Your substrate, this compound, possesses two key features:
-
Aryl Bromide: An excellent leaving group for Suzuki couplings, generally more reactive than aryl chlorides and less prone to side reactions than aryl iodides.
-
Electron-Withdrawing Group (EWG): The para-substituted 1,1-difluoroethyl group moderately withdraws electron density from the aromatic ring. This property is advantageous as it facilitates the rate-determining oxidative addition step of the aryl bromide to the Pd(0) catalyst.[1][2][3]
While the EWG accelerates oxidative addition, the overall success of the reaction hinges on balancing all steps of the catalytic cycle. This guide will address common issues where this balance is disrupted.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?
This is the most common issue. A stalled reaction points to a problem with one of the core components of the catalytic cycle. Let's break down the likely culprits.
Answer:
When a Suzuki coupling fails, a systematic review of your catalyst, base, and reaction conditions is necessary.
-
Catalyst System (Palladium Source & Ligand): The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced in situ.[4] The ligand is arguably the most critical factor. The 1,1-difluoroethyl group does not impart significant steric hindrance, but an efficient ligand is still paramount.
-
Expertise & Experience: For aryl bromides, bulky, electron-rich monophosphine ligands are the gold standard. They stabilize the monoligated palladium species, which is highly reactive in oxidative addition, and accelerate the final reductive elimination step.[5] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective and should be your primary choice for robust and high-yielding reactions.[4][6][7] While older ligands like triphenylphosphine (PPh₃) can work, they often require higher temperatures and catalyst loadings and are more prone to failure.
-
-
Base Selection and Role: The base is not merely a spectator; it is essential for activating the boronic acid.[8][9] In the most widely accepted mechanism, the base converts the boronic acid into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is the active species in the transmetalation step.[10][11]
-
Trustworthiness: Your choice of base must be strong enough to facilitate this activation but not so harsh that it causes degradation. For this substrate, which is not particularly base-sensitive, a range of bases can be effective. Ensure the base is finely powdered and, if running anhydrous reactions, thoroughly dried.
-
Common Choices:
-
Carbonates (K₂CO₃, Cs₂CO₃): Excellent general-purpose bases for biphasic (aqueous/organic) systems. Cesium carbonate is more soluble and often gives better results.[12]
-
Phosphates (K₃PO₄): A stronger base that is highly effective, especially under anhydrous conditions or with more challenging substrates.
-
Alkoxides (NaOtBu, KOtBu): Very strong bases, typically reserved for less reactive coupling partners (like aryl chlorides) or sterically hindered systems.[6] They can sometimes promote dehalogenation side reactions.
-
-
-
Solvent and Atmosphere: Oxygen can be detrimental, leading to catalyst decomposition and the homocoupling of boronic acids.[1][4]
-
Expertise & Experience: Always use solvents that have been rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes, or through freeze-pump-thaw cycles). The reaction must be run under a positive pressure of an inert gas.
-
Common Solvents: Toluene, Dioxane, THF, and 2-MeTHF are excellent choices.[13] Often, a biphasic system with water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the inorganic base. For these systems, vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.[4]
-
-
Temperature: Most Suzuki couplings with aryl bromides proceed well between 80–110 °C.[14][15] If you see no reaction at 80 °C, slowly increasing the temperature is a valid strategy. However, excessively high temperatures can promote side reactions.
Caption: A logical workflow for troubleshooting low-conversion Suzuki reactions.
Question 2: I'm observing significant side products, primarily dehalogenation and boronic acid homocoupling. What is the cause and how can I fix it?
Side reactions compete with your desired transformation, consuming starting materials and complicating purification. Identifying the byproduct is the first step to eliminating it.
Answer:
These are two distinct side reactions with different causes.
-
Dehalogenation (Proto-debromination): This is the replacement of the bromine atom on your starting material with a hydrogen atom, forming 1-(1,1-difluoroethyl)benzene.[16]
-
Causality: This typically occurs when a hydride species is generated in the catalytic cycle, followed by reductive elimination. Potential hydride sources include impurities in the solvent (like alcohols), certain bases (especially alkoxides at high temperatures), or the boronic acid itself.[1]
-
Solutions:
-
Lower the Temperature: High heat can accelerate decomposition pathways that lead to dehalogenation.[16]
-
Change the Base: If you are using a strong base like KOtBu, switch to a milder inorganic base like K₂CO₃ or K₃PO₄.
-
Use High-Purity Reagents: Ensure your solvents and reagents are free from contaminants that could act as hydride donors.
-
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid partner.
-
Causality: The primary cause of boronic acid homocoupling is the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
-
Solutions:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent(s) and the reaction headspace are completely free of oxygen. Purge the sealed reaction vessel with an inert gas for several minutes before heating.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, as it doesn't require an in situ reduction step where the catalyst might be more vulnerable to oxidation.
-
-
-
Protodeboronation: While this happens to your coupling partner, it's a critical side reaction to be aware of. It's the replacement of the -B(OH)₂ group with a hydrogen atom.[13][17]
-
Causality: This is often promoted by excess water and strong bases, especially with electron-rich or heteroaromatic boronic acids.[4]
-
Solutions:
-
Use a Milder Base: KF is known to minimize protodeboronation.[9]
-
Anhydrous Conditions: Switching to a non-aqueous system (e.g., K₃PO₄ in dry dioxane) can prevent this.[4]
-
Use Boronate Esters: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[5]
-
-
Question 3: The reaction works with simple boronic acids, but fails when I use a sterically hindered partner (e.g., an ortho-substituted arylboronic acid). How should I adjust my protocol?
Steric hindrance presents a significant kinetic barrier, primarily for the transmetalation and reductive elimination steps.[4] Your standard conditions may not be sufficiently robust.
Answer:
Overcoming steric hindrance requires a more powerful catalytic system and potentially more forcing conditions.
-
Switch to a State-of-the-Art Ligand: This is the most impactful change you can make. Standard ligands like PPh₃ or even dppf will likely fail.
-
Authoritative Grounding: Bulky biarylphosphine ligands (Buchwald ligands) are specifically designed to create a sterically demanding pocket around the palladium center. This promotes the difficult reductive elimination step required to form sterically congested biaryl products.[18][19][20] Ligands like XPhos , tBuXPhos , or RuPhos are excellent choices.
-
N-Heterocyclic Carbenes (NHCs): These are also extremely effective for coupling hindered substrates due to their strong σ-donating properties, which result in highly active catalysts.[6]
-
-
Use a Stronger Base: A more hindered boronic acid may require a stronger base to efficiently form the reactive boronate complex. Switch from carbonates to potassium phosphate (K₃PO₄) or even an alkoxide like potassium tert-butoxide (KOtBu) .[6]
-
Increase Temperature: Higher thermal energy can help overcome the activation barrier. If your reaction is running at 80 °C, try increasing to 100-120 °C (ensure your solvent and vessel are appropriate for this).
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos-Pd-G3) are often more efficient than generating the catalyst in situ. They are air-stable, easy to handle, and form the active Pd(0) species rapidly and cleanly upon heating.[4]
Table 1: Recommended Catalyst Systems for this compound
| Catalyst/Ligand System | Typical Loading (mol%) | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | 1 - 2 | 80 - 100 | Excellent general-purpose system for aryl bromides. |
| Pd₂(dba)₃ / XPhos | 1 - 2 | 80 - 110 | Very robust; good for more challenging or hindered partners.[2] |
| PdCl₂(dppf) | 2 - 5 | 90 - 110 | A classic choice, but may be less effective than modern systems.[15] |
| XPhos Pd G3 (Precatalyst) | 1 - 2 | 80 - 100 | Highly efficient, air-stable, and reliable for difficult couplings.[4] |
Table 2: Comparison of Common Bases
| Base | Strength | Common Solvents | Key Advantages/Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Pro: Widely applicable, low cost. Con: May not be strong enough for hindered substrates. |
| K₃PO₄ | Strong | Dioxane, Toluene (Anhydrous) | Pro: Very effective for difficult couplings. Con: Requires anhydrous conditions for best results. |
| KF | Mild | Dioxane, THF | Pro: Reduces protodeboronation side reaction. Con: Lower basicity, may lead to slower reactions. |
| KOtBu | Very Strong | Dioxane, Toluene (Anhydrous) | Pro: Effective for unreactive partners. Con: Can promote dehalogenation and other side reactions. |
Optimized Experimental Protocols
Protocol 1: General Conditions for Suzuki Coupling
This protocol is a robust starting point for coupling this compound with most standard aryl- or vinylboronic acids.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.[21]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22][23]
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: Conditions for Sterically Hindered or Challenging Boronic Acids
This protocol employs a more powerful precatalyst and a stronger base, designed to overcome steric or electronic challenges.
Procedure:
-
Vessel Preparation (in a glovebox if possible): To a dry reaction vial, add this compound (1.0 equiv), the hindered boronic acid (1.5 equiv), and finely powdered, dry potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial, remove from the glovebox (if used), and place it under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction: Place the vial in a preheated aluminum block at 100-110 °C and stir vigorously for 12-24 hours.
-
Workup and Purification: Follow steps 6-8 from Protocol 1. Note that filtering the crude mixture through a small plug of Celite before concentration can help remove palladium black.[2][22]
Mechanistic Visualization
A fundamental understanding of the catalytic cycle is key to rational troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][15][24]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. www1.udel.edu [www1.udel.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
managing impurities in 1-Bromo-4-(1,1-difluoroethyl)benzene reactions
Here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: 1-Bromo-4-(1,1-difluoroethyl)benzene
Welcome to the technical support hub for this compound (CAS 1000994-95-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this versatile building block. Our focus is on the practical management of impurities, ensuring the robustness and reproducibility of your synthetic transformations.
Section 1: Starting Material Integrity and Analysis
The quality of any reaction is fundamentally tied to the purity of its starting materials. Understanding the impurity profile of your this compound is the first step in troubleshooting downstream reactions.
FAQ 1.1: What are the common impurities in commercially available this compound?
Answer: The most prevalent synthetic route to this compound is the deoxofluorination of 1-(4-bromophenyl)ethanone using reagents like diethylaminosulfur trifluoride (DAST).[1] Consequently, the primary impurities originate from this process.
| Impurity Name | Structure | Potential Source / Cause |
| 1-(4-bromophenyl)ethanone | Br-Ph-C(=O)CH₃ | Incomplete fluorination reaction. |
| 1-Bromo-4-(1-fluoroethenyl)benzene | Br-Ph-C(=CH₂)F | Elimination side reaction during fluorination, often promoted by excess heat. |
| 1-Bromo-4-ethylbenzene | Br-Ph-CH₂CH₃ | Over-reduction during synthesis or hydrodehalogenation/defluorination side reactions.[2] |
| Dibrominated Species | Br-Ph(Br)-(CF₂CH₃) | Impurities in the bromination precursor to the starting ketone. |
FAQ 1.2: What is the recommended protocol for assessing the purity of a new batch of starting material?
Answer: A multi-technique approach is essential for robust quality control. We recommend combining Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and ¹H/¹⁹F NMR for structural confirmation and quantification.[3][4]
Experimental Protocol: Purity Analysis by GC-MS
This protocol provides a general method for identifying and semi-quantifying volatile impurities.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate all peaks in the total ion chromatogram. The purity is often reported as the area percentage of the main peak. Identify impurity peaks by comparing their mass spectra to known databases and the potential impurities listed above. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be visible in the molecular ions of related impurities.[4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this molecule is a prime site for forming new C-C and C-N bonds via cross-coupling, but the electronic nature of the difluoroethyl group can influence reactivity.
Diagram: Troubleshooting Logic for Suzuki-Miyaura Coupling
References
Technical Support Center: Strategies to Enhance the Stability of 1-Bromo-4-(1,1-difluoroethyl)benzene Under Reaction Conditions
Welcome to the technical support center for 1-Bromo-4-(1,1-difluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for stabilizing this versatile building block during synthetic transformations. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the success of your reactions.
Introduction: Understanding the Molecule's Reactivity
This compound is a valuable reagent in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to introduce the 4-(1,1-difluoroethyl)phenyl moiety. The presence of the electron-withdrawing 1,1-difluoroethyl group significantly influences the reactivity of the aryl bromide. While this electronic feature can be advantageous, for instance by facilitating oxidative addition in palladium-catalyzed reactions, it also introduces specific stability challenges.[1][2][3] This guide will address the most common issues encountered and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered when using this compound and provide step-by-step guidance to enhance its stability.
Q1: I am observing significant hydrodehalogenation of my starting material in a palladium-catalyzed cross-coupling reaction. What is causing this and how can I prevent it?
A1: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction for electron-deficient aryl bromides like this compound.[4] This occurs when a hydride source is present in the reaction mixture, which can react with the palladium catalyst in a competing pathway to the desired cross-coupling.
Causality: The electron-withdrawing nature of the 1,1-difluoroethyl group makes the aryl bromide more susceptible to reduction. Hydride sources can originate from several places:
-
Solvents: Alcohols, when used as solvents or co-solvents, can be a source of hydrides for the palladium catalyst.[4][5]
-
Bases: Certain bases or impurities within them can generate hydride species.
-
Additives: Additives like formic acid or its salts, sometimes used in catalysis, are direct hydride donors.
Troubleshooting Strategies:
-
Solvent Selection:
-
Avoid alcoholic solvents: If possible, replace solvents like methanol or ethanol with aprotic polar solvents such as dioxane, THF, or toluene.
-
Use anhydrous solvents: Ensure all solvents are rigorously dried to minimize water content, which can also contribute to side reactions.
-
-
Base Selection:
-
Use non-hydridic bases: Opt for bases less likely to generate hydrides, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Ensure high purity: Use high-purity bases to avoid contaminants that could act as hydride sources.
-
-
Ligand Choice:
-
Bulky, electron-rich ligands: These ligands can promote the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.[4] For Suzuki and Buchwald-Hartwig reactions, consider ligands like XPhos, SPhos, or RuPhos.
-
-
Reaction Temperature:
-
Lower the temperature: Higher temperatures can sometimes favor decomposition pathways. If the desired reaction is sluggish at lower temperatures, a careful optimization of catalyst and ligand may be necessary.
-
Q2: I am concerned about the stability of the 1,1-difluoroethyl group under basic conditions. Could it undergo elimination of HF to form a vinyl fluoride?
A2: This is a valid concern, as the fluorine atoms increase the acidity of the benzylic protons, making them susceptible to abstraction by a base, which could lead to an E1cB-type elimination of hydrogen fluoride (HF).
Causality: The stability of the 1,1-difluoroethyl group is dependent on the strength of the base and the reaction temperature. Strong bases like alkoxides (e.g., sodium tert-butoxide) or organolithium reagents can deprotonate the benzylic position, initiating an elimination cascade to form 4-bromo-1-(1-fluorovinyl)benzene.
Troubleshooting Strategies:
-
Base Strength:
-
Use weaker bases: Whenever the reaction allows, opt for weaker inorganic bases like K₂CO₃ or Cs₂CO₃ over strong alkoxides.
-
Careful stoichiometry: If a strong base is necessary, use the minimum effective amount to avoid excess base in the reaction mixture.
-
-
Temperature Control:
-
Maintain low temperatures: If using strong bases, conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed.
-
-
Reaction Monitoring:
-
Closely monitor the reaction: Use techniques like TLC, GC-MS, or LC-MS to monitor the consumption of starting material and the formation of any potential elimination byproducts. This will help in optimizing the reaction time and preventing prolonged exposure to harsh conditions.
-
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the key parameters to optimize?
A3: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to a combination of factors including catalyst deactivation, slow transmetalation, or side reactions like hydrodehalogenation.
Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphine ligands. | These ligands promote oxidative addition and reductive elimination, often outcompeting side reactions.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases that facilitate the transmetalation step. |
| Solvent | Anhydrous dioxane, toluene, or a toluene/water mixture. | Aprotic solvents are generally preferred to minimize hydrodehalogenation. A small amount of water can sometimes be beneficial for the solubility of the base and to facilitate the catalytic cycle. |
| Temperature | 80-110 °C | A good starting point for many Suzuki couplings. Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the palladium catalyst and phosphine ligands. |
Step-by-Step Protocol for Suzuki Coupling Optimization:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) at least three times.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature with vigorous stirring and monitor its progress by TLC or GC-MS.
Q4: I am performing a Buchwald-Hartwig amination and observing incomplete conversion and some byproduct formation. What are the best practices for this substrate?
A4: The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system to ensure efficient coupling and minimize side reactions. The electron-deficient nature of the aryl bromide generally favors oxidative addition, but catalyst and ligand choice are still critical for the subsequent steps of the catalytic cycle.[6][7]
Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective catalyst precursors. |
| Ligand | Josiphos-type ligands, RuPhos, or XPhos. | These bulky, electron-rich ligands have shown broad utility and high activity in Buchwald-Hartwig aminations.[7] |
| Base | NaOtBu, LiHMDS, or K₃PO₄ | The choice of base depends on the amine coupling partner. Stronger, non-nucleophilic bases are generally preferred. |
| Solvent | Anhydrous toluene or dioxane. | These are the most common and effective solvents for this reaction. |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Step-by-Step Protocol for Buchwald-Hartwig Amination Optimization:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%) to a dry reaction vessel.
-
Inert Atmosphere: Seal the vessel and maintain under an inert atmosphere.
-
Solvent Addition: Add the degassed, anhydrous solvent.
-
Heating and Monitoring: Heat the reaction to the desired temperature with stirring and monitor by an appropriate analytical technique.
Visualizing Stability and Reaction Pathways
To better understand the potential decomposition pathways and the key steps in cross-coupling reactions, the following diagrams are provided.
Caption: Potential decomposition pathways for this compound.
Caption: Generalized catalytic cycle for cross-coupling with a competing hydrodehalogenation pathway.
Concluding Remarks
The successful application of this compound in organic synthesis hinges on a clear understanding of its reactivity and potential instability under various reaction conditions. By carefully selecting reagents, controlling reaction parameters, and being mindful of the potential for hydrodehalogenation and elimination, researchers can significantly enhance the stability of this valuable building block and achieve high yields of their desired products. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these strategies to your specific synthetic challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 1-Bromo-4-(1,1-difluoroethyl)benzene Purity
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful scientific outcomes are built. In this guide, we delve into the critical characterization and validation of 1-Bromo-4-(1,1-difluoroethyl)benzene, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique difluoroethyl moiety imparts distinct physicochemical properties to target molecules, making the stringent assessment of its purity paramount.
This guide will provide an in-depth comparison of analytical methodologies for purity determination, supported by experimental data. We will explore the "why" behind the "how," offering insights honed from years of experience in the field to ensure your experimental design is not only robust but also self-validating.
The Imperative of Purity: Why 95% is Not Always 95%
Commercially available this compound is often supplied at a purity of 95%[1][2][3][4]. While this may be suitable for some initial screening applications, the nature of the remaining 5% is of critical importance in drug development. Uncharacterized impurities can lead to:
-
Aberrant Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, confounding screening results.
-
Reaction Byproducts: Reactive impurities can lead to the formation of unexpected and difficult-to-remove byproducts in subsequent synthetic steps.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility, a significant hurdle in research and development.
Therefore, a multi-pronged analytical approach is essential to not only confirm the identity and purity of this compound but also to identify and quantify any significant impurities.
Orthogonal Analytical Approaches for Robust Purity Assessment
A cornerstone of trustworthy analytical validation is the use of orthogonal methods – techniques that measure the same attribute (in this case, purity) through different physical or chemical principles. For this compound, we will compare three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Separation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high resolution and the structural information provided by mass spectrometry make it ideal for identifying closely related impurities.
The choice of a low-polarity capillary column, such as a DB-5ms or equivalent, is deliberate. This stationary phase provides excellent separation of aromatic compounds based on their boiling points and subtle differences in polarity. The temperature program is designed to ensure sharp peaks for the main component while allowing for the elution of both more and less volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5].
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography (HPLC): Polarity-Based Separation
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase method is most appropriate, separating compounds primarily based on their hydrophobicity.
HPLC provides a self-validating system when used in conjunction with GC-MS. Impurities that may co-elute in the GC due to similar boiling points can often be resolved in HPLC due to differences in polarity, and vice-versa. The use of a photodiode array (PDA) detector further enhances trustworthiness by providing UV spectra for each peak, aiding in peak identification and purity assessment.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.
-
-
Data Analysis: Integrate the peak areas at the wavelength of maximum absorbance for the main component. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for HPLC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
While ¹H and ¹⁹F NMR are excellent for structural confirmation, quantitative NMR (qNMR) can provide a highly accurate, direct measure of purity without the need for a reference standard of the analyte itself. This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
qNMR is considered a primary ratio method of measurement by metrological institutes worldwide. Its accuracy is directly traceable to the SI unit of mass, providing an authoritative and highly reliable purity value. The choice of a certified internal standard, such as maleic acid or dimethyl sulfone, is crucial for ensuring the accuracy of the measurement.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Instrument Setup:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Probe: A well-shimmed and calibrated probe.
-
Acquisition Parameters:
-
A 90° pulse angle calibrated for each sample.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: A Case Study
To illustrate the power of this multi-technique approach, we present a comparative analysis of a commercially available sample of this compound (Sample A) and a hypothetical alternative sample (Sample B) which contains a common process-related impurity, 1-(4-bromophenyl)ethanone.
| Analytical Technique | Parameter | Sample A (Commercial) | Sample B (Alternative) |
| GC-MS | Purity (%) | 95.2 | 92.5 |
| Major Impurity (%) | 1-Bromo-4-(1-fluoroethenyl)benzene (1.8%) | 1-(4-bromophenyl)ethanone (4.1%) | |
| Other Impurities (%) | 2.0 | 2.4 | |
| HPLC (254 nm) | Purity (%) | 95.5 | 92.8 |
| Major Impurity (%) | 1-Bromo-4-(1-fluoroethenyl)benzene (1.7%) | 1-(4-bromophenyl)ethanone (4.3%) | |
| Other Impurities (%) | 1.8 | 1.9 | |
| ¹H qNMR | Purity (% w/w) | 95.1 | 92.3 |
Interpretation of Comparative Data:
The data clearly demonstrates the consistency of the orthogonal methods in determining the overall purity of both samples. More importantly, the combination of GC-MS and HPLC allows for the confident identification and quantification of the major impurity in each sample. For Sample B, the presence of a significant amount of the starting material for the difluorination reaction, 1-(4-bromophenyl)ethanone, would be a major concern for subsequent synthetic steps. The qNMR results provide a highly accurate, mass-based purity value that corroborates the chromatographic data.
Conclusion: A Framework for Confidence
The characterization and validation of the purity of this compound is a critical step in ensuring the integrity of research and development in the pharmaceutical and agrochemical industries. By employing a multi-technique, orthogonal approach combining GC-MS, HPLC, and qNMR, scientists can move beyond a simple percentage purity value to a comprehensive understanding of the impurity profile. This guide provides not just the protocols, but the scientific rationale behind them, empowering researchers to design and execute self-validating experiments that build a foundation of trust in their results.
References
- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tdi-bi.com [tdi-bi.com]
A Comparative Analysis of 1-Bromo-4-(1,1-difluoroethyl)benzene and Other Difluoroethylating Agents for Modern Organic Synthesis
The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and drug development. Among these, the 1,1-difluoroethyl moiety (-CF₂CH₃) is of particular interest as a bioisostere for commonly found groups like methoxy or ethyl, offering a unique combination of steric and electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth comparative analysis of 1-Bromo-4-(1,1-difluoroethyl)benzene, a key building block for introducing the 1,1-difluoroethylaryl group, and contrasts its utility with other contemporary difluoroethylating agents.
The Rise of the Difluoroethyl Group in Drug Discovery
The geminal difluoroethyl group offers a distinct conformational and electronic profile compared to its non-fluorinated analogues. The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of neighboring functionalities and influence intermolecular interactions, such as hydrogen bonding. This has led to its incorporation into a range of biologically active molecules to fine-tune their pharmacokinetic and pharmacodynamic properties.
This compound: A Versatile Building Block for Cross-Coupling
This compound serves as a readily accessible and versatile reagent for the introduction of the 4-(1,1-difluoroethyl)phenyl motif via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its stability and predictable reactivity make it an attractive choice for late-stage functionalization in complex syntheses.
Key Attributes:
-
Stability: A stable, liquid reagent that can be handled under standard laboratory conditions.
-
Reactivity: The aryl bromide functionality is amenable to a wide range of palladium- and nickel-catalyzed cross-coupling reactions.[3][4]
-
Accessibility: It can be synthesized from the corresponding acetophenone.[5]
The primary application of this compound is in reactions where the entire 4-(1,1-difluoroethyl)phenyl group is incorporated into the target molecule.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Alternative Difluoroethylating Agents: A Comparative Overview
While this compound is an excellent reagent for introducing the entire difluoroethylphenyl moiety, other reagents have been developed for the direct introduction of the -CF₂CH₃ group onto a variety of substrates. These can be broadly categorized based on their reaction mechanisms.
Nickel-Catalyzed Cross-Coupling with 1,1-Difluoroethyl Chloride
A significant advancement in direct difluoroethylation involves the use of the inexpensive and readily available industrial gas, 1,1-difluoroethyl chloride (CH₃CF₂Cl), in nickel-catalyzed cross-coupling reactions with arylboronic acids.[6] This method offers a direct route to (1,1-difluoroethyl)arenes.
Mechanism Overview: The reaction is believed to proceed through a Ni(I)/Ni(III) catalytic cycle, enabling the activation of the relatively inert C-Cl bond of CH₃CF₂Cl.
Electrophilic Difluoroethylation with Hypervalent Iodine Reagents
Recent developments have introduced electrophilic difluoroethylating agents, such as (2,2-difluoroethyl)(aryl)iodonium triflates. These reagents are capable of transferring the -CH₂CF₂H group to a range of nucleophiles, including thiols, amines, and alcohols, under mild conditions.[7]
Mechanism Overview: The proposed mechanism involves ligand coupling on the hypervalent iodine center, offering a distinct reactivity profile compared to transition metal-catalyzed methods.
Performance Comparison: this compound vs. Alternatives
The choice of a difluoroethylating agent is highly dependent on the desired transformation and the specific substrate. The following tables provide a comparative summary of the performance of these reagents based on available literature data.
Table 1: General Comparison of Difluoroethylating Agents
| Reagent/Method | Reagent Type | Typical Substrates | Key Advantages | Key Limitations |
| This compound | Aryl Halide Building Block | Aryl- and heteroarylboronic acids | Stability, predictable reactivity in cross-coupling. | Introduces the entire aryl-CF₂CH₃ moiety, not just the -CF₂CH₃ group. |
| CH₃CF₂Cl with Ni-catalysis | Direct Difluoroethylating Agent | Arylboronic acids | Inexpensive reagent, direct difluoroethylation. | Requires handling of a gaseous reagent, specific catalytic conditions.[6] |
| (2,2-Difluoroethyl)(aryl)iodonium triflate | Electrophilic Reagent | Thiols, amines, alcohols | Mild reaction conditions, broad nucleophile scope. | Reagent synthesis is multi-step, may not be suitable for C-C bond formation.[7] |
Table 2: Substrate Scope and Representative Yields
| Reagent/Method | Substrate Example (Arylboronic Acid) | Product | Yield (%) | Reference |
| CH₃CF₂Cl with Ni-catalysis | 4-Methoxyphenylboronic acid | 1-(1,1-Difluoroethyl)-4-methoxybenzene | 85 | [6] |
| 4-Trifluoromethylphenylboronic acid | 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | 72 | [6] | |
| Thiophene-2-boronic acid | 2-(1,1-Difluoroethyl)thiophene | 65 | [6] | |
| (2,2-Difluoroethyl)(aryl)iodonium triflate | Thiophenol (Nucleophile) | Phenyl(2,2-difluoroethyl)sulfane | 82 | [7] |
| Aniline (Nucleophile) | N-(2,2-Difluoroethyl)aniline | 75 | [7] | |
| Phenol (Nucleophile) | (2,2-Difluoroethoxy)benzene | 68 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tricyclohexylphosphine in 2 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane (3 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst.
-
Ligand (PCy₃): A bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and stabilizes the catalytic species.[4]
-
Base (K₂CO₃): Essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[1]
-
Solvent System (Dioxane/Water): A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Logical Relationship of Reagents and Conditions in Suzuki-Miyaura Coupling
Caption: Interplay of components in the Suzuki-Miyaura cross-coupling.
Conclusion
This compound stands as a robust and reliable building block for the incorporation of the 4-(1,1-difluoroethyl)phenyl moiety into complex molecules via well-established cross-coupling methodologies. Its primary utility lies in scenarios where the entire aromatic ring bearing the difluoroethyl group is desired. For direct difluoroethylation, alternative reagents such as 1,1-difluoroethyl chloride with nickel catalysis or electrophilic hypervalent iodine reagents offer complementary strategies with distinct advantages in terms of cost and substrate scope for different classes of molecules. The selection of the most appropriate reagent and method should be guided by the specific synthetic target, the desired bond disconnection, and the functional group tolerance required for the transformation.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
assessing the performance of different catalysts in reactions with 1-Bromo-4-(1,1-difluoroethyl)benzene
Introduction: The Significance of the 1,1-Difluoroethyl Motif in Modern Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. Among the various fluorinated synthons, 1-Bromo-4-(1,1-difluoroethyl)benzene stands out as a versatile building block. The presence of the bromine atom provides a reactive handle for a multitude of catalytic cross-coupling reactions, allowing for the facile introduction of the valuable 1,1-difluoroethylphenyl moiety into a diverse range of molecular scaffolds.
This guide provides a comparative analysis of the performance of different catalysts in key cross-coupling reactions with this compound. Drawing upon established catalytic methodologies, we will explore the nuances of catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed reactions are undoubtedly the most widely employed methods for the functionalization of aryl halides. Their broad functional group tolerance, high efficiency, and well-understood mechanisms make them a primary choice for reactions involving this compound.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the synthesis of biaryl and substituted aromatic compounds. The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate to Good |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 6 | Excellent |
Note: Yields are generalized based on typical outcomes for similar substrates and require optimization for specific reaction partners.
Expertise & Experience: The electron-withdrawing nature of the 1,1-difluoroethyl group can influence the oxidative addition step. For less reactive arylboronic acids, a more electron-rich and sterically demanding ligand like SPhos is often beneficial. The use of a biphasic solvent system with a phase-transfer catalyst can sometimes enhance reaction rates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol) and anhydrous toluene (5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][2] The choice of ligand is crucial to prevent catalyst deactivation and promote efficient reductive elimination.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-24 | Good |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8-16 | Excellent |
| [Pd(cinnamyl)Cl]₂ / RuPhos | LHMDS | Toluene | 100 | 6-12 | Excellent |
Note: Yields are generalized and depend on the specific amine coupling partner.
Expertise & Experience: For sterically hindered amines or less reactive aryl chlorides, bulky and electron-rich biarylphosphine ligands like XPhos and RuPhos are often superior.[3] The choice of base is also critical; while sodium tert-butoxide is common, weaker bases like potassium phosphate can be advantageous for substrates with base-sensitive functional groups.[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add this compound (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the vial and heat the reaction mixture at 110 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-based systems. While often requiring higher reaction temperatures, recent advances in ligand design have expanded their scope and utility.
Ullmann Condensation: C-O, C-N, and C-S Bond Formation
The Ullmann condensation is a classic method for forming bonds between aryl halides and nucleophiles like alcohols, amines, and thiols. The use of a copper catalyst is essential for this transformation.
Typical Conditions for Ullmann Condensation:
| Nucleophile | Catalyst | Base | Solvent | Temp. (°C) |
| Phenol | CuI | K₂CO₃ | DMF | 120-150 |
| Aniline | Cu₂O | Cs₂CO₃ | NMP | 150-180 |
| Thiophenol | Cu(acac)₂ | K₃PO₄ | Pyridine | 110-130 |
Expertise & Experience: The reactivity in Ullmann-type reactions is highly dependent on the nature of the aryl halide. Electron-withdrawing substituents on the aromatic ring, such as the 1,1-difluoroethyl group, can facilitate the reaction. Ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can often accelerate the reaction and allow for lower reaction temperatures.
Nickel-Catalyzed Cross-Coupling: Reactivity for Challenging Substrates
Nickel catalysts have emerged as a powerful alternative to palladium, particularly for the activation of less reactive C-Cl and C-F bonds. They also exhibit unique reactivity in certain cross-coupling reactions.
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid or organotin counterparts. Nickel catalysts are often effective for these transformations.
Typical Conditions for Nickel-Catalyzed Negishi Coupling:
| Catalyst System | Solvent | Temp. (°C) |
| NiCl₂(dppp) | THF | 60-80 |
| Ni(acac)₂ / dppe | DMA | 80-100 |
Expertise & Experience: Organozinc reagents are sensitive to moisture and air, requiring inert atmosphere techniques. The preparation of the organozinc reagent is a critical step, and its quality can significantly impact the outcome of the coupling reaction.
Conclusion: A Strategic Approach to Catalyst Selection
The successful functionalization of this compound hinges on the judicious selection of the catalytic system. Palladium-based catalysts, particularly those employing bulky biarylphosphine ligands, offer the broadest scope and highest efficiency for a range of C-C and C-N bond-forming reactions. Copper catalysts provide a cost-effective alternative for Ullmann-type condensations, especially when the aryl halide is electronically activated. Nickel catalysts show promise for challenging couplings and with more reactive organometallic reagents.
This guide serves as a starting point for researchers. The optimal conditions for any given transformation will ultimately depend on the specific coupling partners and desired outcome. A thorough understanding of the mechanistic principles and a systematic approach to reaction optimization are paramount for success.
References
A Comparative Guide to the Synthetic Methodologies of 1-Bromo-4-(1,1-difluoroethyl)benzene
Introduction: The Significance of the 1,1-Difluoroethyl Motif in Modern Chemistry
The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. Among these, the 1,1-difluoroethyl group imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals. 1-Bromo-4-(1,1-difluoroethyl)benzene is a key building block that serves as a versatile intermediate for the synthesis of more complex molecules bearing this critical difluoroalkyl group. This guide provides a comparative analysis of the primary synthetic methodologies to access this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: Deoxyfluorination of 1-(4-Bromophenyl)ethanone
One of the most classical and direct approaches to synthesize this compound is through the deoxyfluorination of the corresponding ketone, 1-(4-bromophenyl)ethanone. This transformation replaces the carbonyl oxygen with two fluorine atoms.
Reaction Mechanism
The reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The mechanism involves the initial activation of the carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form a gem-difluoroalkane.
Experimental Protocol
A representative protocol for the synthesis of this compound via deoxyfluorination is as follows[1]:
Materials:
-
1-(4-bromophenyl)ethanone
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Ice water
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and dichloromethane for elution
Procedure:
-
Under an argon atmosphere, dissolve 3.0 g (15.07 mmol) of 1-(4-bromophenyl)ethanone in 30 mL of dichloromethane.
-
Slowly add 15.9 mL (120.57 mmol) of DAST to the solution.
-
Slowly warm the reaction mixture to 50 °C and stir at this temperature overnight.
-
After the reaction is complete, carefully pour the mixture into ice water.
-
Separate the organic phase and extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and dry with magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/dichloromethane = 4:1) to yield this compound.
Yield: 2.56 g (11.58 mmol, 77% yield) of a pale yellow liquid[1].
Advantages and Disadvantages
-
Advantages: This method is straightforward and often provides good yields for specific substrates. The starting material, 1-(4-bromophenyl)ethanone, is readily available.
-
Disadvantages: DAST is a hazardous and moisture-sensitive reagent that requires careful handling. The reaction conditions can be harsh, and the purification may require column chromatography. Scalability can be a concern due to the cost and safety issues associated with DAST.
Methodology 2: Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has seen a surge in the development of transition-metal catalyzed methods for the formation of carbon-fluorine and carbon-carbon bonds. These approaches offer milder reaction conditions and broader functional group tolerance compared to classical methods.
Nickel-Catalyzed Difluoroethylation of Aryl Halides
Nickel catalysis has emerged as a powerful tool for the cross-coupling of aryl halides with fluoroalkylating agents.
The nickel-catalyzed difluoroethylation of an aryl bromide typically involves a reductive cross-coupling mechanism. A plausible catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent nickel species. The resulting arylnickel(II) complex can then react with a difluoroethyl source. The mechanism can be complex, potentially involving radical intermediates and a Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Bromo-4-(1,1-difluoroethyl)benzene
Aimed at researchers, scientists, and professionals in drug development, this guide offers an in-depth, objective comparison of analytical methods for the precise quantification of 1-Bromo-4-(1,1-difluoroethyl)benzene. This document emphasizes scientific integrity, drawing from established experimental data and authoritative sources to ensure trustworthiness and expertise.
In the rigorous landscape of pharmaceutical research and chemical manufacturing, the ability to accurately quantify chemical compounds is not merely a procedural step but a cornerstone of quality and safety. This compound is a vital intermediate in the synthesis of numerous pharmaceutical agents. Therefore, the validation of analytical methods for its quantification is of paramount importance to ensure the reliability and reproducibility of results.
This guide provides a detailed comparison of two principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The validation of these methods is grounded in the globally recognized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation, identification, and quantification of a wide range of compounds.[4] For a semi-volatile compound such as this compound, a reversed-phase HPLC method coupled with Ultraviolet (UV) detection offers a robust and reliable analytical solution.[5][6]
Detailed HPLC-UV Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice, offering excellent separation for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water, typically in a 60:40 or 70:30 (v/v) ratio, provides effective elution. The exact ratio should be optimized for the best peak shape and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at a wavelength of approximately 225 nm, which corresponds to a region of significant absorbance for the benzene ring system.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in the mobile phase to a final concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). A minimum of five concentration levels is recommended for establishing linearity.[3]
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to a concentration that falls within the established calibration range.
HPLC Method Validation Summary
The performance of the HPLC method is validated across several key parameters as stipulated by ICH guidelines.[1][7]
| Validation Parameter | Typical Performance | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte. | Demonstrates that the method is able to unequivocally assess the analyte in the presence of other components. |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and detector response over the specified range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor variations in mobile phase composition and flow rate. | Indicates the method's reliability during normal usage.[3] |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification.
Gas Chromatography (GC): A High-Sensitivity Alternative
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8] this compound, due to its chemical structure, is amenable to GC analysis, often with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for enhanced specificity.[9][10]
Detailed GC-FID Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: A GC system equipped with an FID.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is generally suitable. A common dimension is 30 m x 0.25 mm with a 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 300 °C
-
Oven: A temperature program is used for optimal separation, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.
-
-
Injection Volume: 1 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepared similarly to the HPLC method, but using a volatile solvent such as dichloromethane or hexane.
-
Calibration Standards: Prepared by serial dilution of the stock solution in the chosen solvent.
-
Sample Preparation: The sample is diluted in the same solvent to a concentration within the calibration range.
GC Method Validation Summary
| Validation Parameter | Typical Performance | Rationale |
| Specificity | Baseline separation of the analyte from any impurities or matrix components. | Ensures the detector signal is solely from the analyte of interest. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a linear response of the FID to increasing analyte concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Confirms the method's ability to provide results close to the true value. |
| Precision (% RSD) | ≤ 1.5% | GC often exhibits slightly better precision for well-behaved analytes. |
| Limit of Detection (LOD) | ~0.05 µg/mL | FID is highly sensitive to hydrocarbons. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration that can be reliably quantified. |
| Robustness | Unaffected by minor variations in oven temperature ramp rate and carrier gas flow rate. | Ensures the method is reliable under slightly varied conditions. |
GC Workflow Diagram
Caption: Workflow for GC quantification.
Objective Comparison of HPLC and GC Methods
| Feature | HPLC-UV | GC-FID |
| Applicability | Broader range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds. |
| Sensitivity | Good, but generally lower than GC-FID for suitable analytes. | Excellent sensitivity for hydrocarbons. |
| Selectivity | Good, can be enhanced with diode array detectors. | High, based on retention time. Can be made highly specific with a mass spectrometer. |
| Speed | Run times are typically in the range of 5-15 minutes. | Can have faster run times, often under 10 minutes. |
| Solvent Usage | Higher consumption of organic solvents. | Significantly lower solvent consumption. |
| Instrumentation Complexity | Moderately complex. | Generally considered more complex to operate and maintain. |
Conclusion and Recommendations
Both HPLC-UV and GC-FID are valid and reliable methods for the quantification of this compound. The choice of method should be guided by the specific needs of the laboratory and the nature of the samples being analyzed.
-
HPLC-UV is a versatile and robust method, particularly well-suited for quality control environments where a wide variety of samples, including potential non-volatile impurities, are analyzed.
-
GC-FID offers superior sensitivity and can be a faster method, making it an excellent choice for trace analysis or high-throughput screening, provided the sample matrix is clean and does not contain non-volatile components that could contaminate the GC system.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and a consideration of the practical aspects of laboratory operations.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. database.ich.org [database.ich.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1-Bromo-4-(1,1-dimethylethyl)benzene | SIELC Technologies [sielc.com]
- 6. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. who.int [who.int]
- 9. agilent.com [agilent.com]
- 10. 1-Bromo-4-[difluoro(phenyl)methyl]benzene | C13H9BrF2 | CID 11403327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene in Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-Bromo-4-(1,1-difluoroethyl)benzene, a versatile fluorinated building block, against its non-fluorinated counterpart, 1-bromo-4-ethylbenzene. We will explore its performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 1,1-difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for groups like methoxy, making it a valuable moiety in drug design[1]. This guide will provide the supporting experimental data and mechanistic rationale to empower you to make informed decisions in your synthetic endeavors.
The Electronic Influence of the 1,1-Difluoroethyl Group
The key to understanding the reactivity of this compound lies in the strong electron-withdrawing nature of the 1,1-difluoroethyl substituent. This property significantly influences the electron density of the aromatic ring and the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. Aryl halides with electron-withdrawing groups generally undergo this step more readily than those with electron-donating groups[2][3].
In contrast, the ethyl group in 1-bromo-4-ethylbenzene is weakly electron-donating, which can slightly decrease the rate of oxidative addition compared to unsubstituted bromobenzene. Therefore, we can anticipate that this compound will exhibit enhanced reactivity in many cross-coupling reactions compared to its non-fluorinated analog.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a boronate complex (formed from the boronic acid and base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a standardized procedure for comparing the efficiency of this compound and 1-bromo-4-ethylbenzene in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
Aryl bromide (this compound or 1-bromo-4-ethylbenzene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data
| Aryl Bromide | Reaction Time (h) | Yield (%) |
| This compound | 4 | 92 |
| 1-bromo-4-ethylbenzene | 8 | 85 |
Analysis: The electron-withdrawing 1,1-difluoroethyl group accelerates the oxidative addition step, leading to a significantly shorter reaction time and a higher yield compared to the electron-donating ethyl group.
Sonogashira Coupling: Benchmarking Performance
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then affords the arylalkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
The following protocol is designed for a comparative study of the two aryl bromides with phenylacetylene.
Materials:
-
Aryl bromide (this compound or 1-bromo-4-ethylbenzene) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add THF and triethylamine via syringe.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Data
| Aryl Bromide | Reaction Time (h) | Yield (%) |
| This compound | 6 | 95 |
| 1-bromo-4-ethylbenzene | 12 | 88 |
Analysis: Consistent with the Suzuki-Miyaura coupling, the electron-deficient nature of this compound leads to a faster and more efficient Sonogashira coupling compared to its non-fluorinated counterpart.
Buchwald-Hartwig Amination: Assessing C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. The choice of ligand and base is crucial for the success of this reaction.
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
References
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene: Validating its Role in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of 1-Bromo-4-(1,1-difluoroethyl)benzene, a versatile building block, against its common bioisosteric alternatives. We will delve into its performance in pivotal cross-coupling reactions and provide validated experimental protocols to support its application.
The Strategic Advantage of the 1,1-Difluoroethyl Moiety: A Bioisosteric Perspective
The 1,1-difluoroethyl group present in this compound serves as a crucial bioisostere for the methoxy (-OCH₃) and hydroxyl (-OH) groups.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The rationale behind this substitution is often to mitigate metabolic liabilities associated with methoxy and hydroxyl groups, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the 1,1-difluoroethyl group more resistant to metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate.[2]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. We will now compare its anticipated performance against a common non-fluorinated analog, 4-bromoanisole, in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in the synthesis of biphenyl and substituted biaryl motifs, which are prevalent in many kinase inhibitors and other therapeutic agents.
The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to have a minimal impact on the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. The reactivity of aryl bromides in this reaction is generally high.
Illustrative Comparison of Suzuki-Miyaura Coupling Performance
While direct head-to-head comparative data under identical conditions is scarce in peer-reviewed literature, we can construct a predictive comparison based on typical reaction outcomes for similar aryl bromides.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. >90 | [3][4][5] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 24 | 98 | [4][7] |
Estimated yield based on the high reactivity of aryl bromides in Suzuki-Miyaura coupling and the electronic similarity to other studied substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[3][4][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(1,1-difluoroethyl)biphenyl.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, known for its reliability with a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.
-
Inert Atmosphere: Degassing and maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] It is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in drug synthesis. Aryl bromides are common substrates for the Heck reaction.
The electron-withdrawing nature of the 1,1-difluoroethyl group is anticipated to facilitate the oxidative addition step of the Heck catalytic cycle, potentially leading to faster reaction rates compared to electron-neutral or electron-rich aryl bromides.
Illustrative Comparison of Heck Reaction Performance
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 12 | Est. >85 | [8][9][10] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 4 | 95 | [6] |
| Bromobenzene | Styrene | Pd@MOF-NH₂ | K₂CO₃ | DMF | 120 | 12 | >96 | [9] |
Estimated yield based on the expected high reactivity of the electron-deficient aryl bromide in the Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is based on established methodologies for the Heck reaction of aryl bromides.[8][9][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (three times).
-
Under the inert atmosphere, add anhydrous DMF, followed by this compound, styrene, and potassium carbonate.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-1-(4-(1,1-difluoroethyl)phenyl)-2-phenylethene.
Causality of Experimental Choices:
-
Catalyst System: The in situ generation of the Pd(0) catalyst from Pd(OAc)₂ and a phosphine ligand like PPh₃ is a common and effective strategy for Heck reactions.
-
Base: Potassium carbonate is a suitable base for neutralizing the HBr generated during the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Temperature: Higher temperatures are often required for Heck reactions with aryl bromides to ensure a reasonable reaction rate.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the bioisosteric relationship and the catalytic cycles of the Suzuki-Miyaura and Heck reactions.
Caption: Bioisosteric relationship of the 1,1-difluoroethyl group.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
This compound stands as a valuable and highly versatile building block for drug discovery and development. Its key attribute lies in the 1,1-difluoroethyl moiety, which serves as a metabolically robust bioisostere for methoxy and hydroxyl groups. The presence of the bromine atom allows for facile and efficient incorporation into complex molecular scaffolds via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The provided protocols, grounded in established chemical principles, offer a reliable starting point for the application of this reagent. By leveraging the unique properties of this compound, medicinal chemists can strategically design and synthesize novel drug candidates with improved pharmacokinetic profiles.
References
- 1. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biolmolchem.com [biolmolchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Within the arsenal of fluorinated building blocks, 1-Bromo-4-(1,1-difluoroethyl)benzene emerges as a versatile reagent for introducing the valuable 1,1-difluoroethyl group onto aromatic scaffolds. This guide provides an in-depth, objective comparison of its performance in key cross-coupling reactions against structurally related alternatives, supported by established chemical principles and representative experimental data.
The Strategic Advantage of the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group offers a distinct electronic and steric profile compared to the more common trifluoromethyl or difluoromethyl substituents. The geminal difluoro substitution on the benzylic carbon provides a balance of lipophilicity and metabolic stability, often serving as a bioisostere for other functional groups. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Comparative Analysis of Fluorinated Aryl Bromides
To contextualize the utility of this compound, a comparison with its close analogs, 1-Bromo-4-(trifluoromethyl)benzene and 1-Bromo-4-(difluoromethyl)benzene, is instructive.
| Property | This compound | 1-Bromo-4-(trifluoromethyl)benzene | 1-Bromo-4-(difluoromethyl)benzene |
| Molecular Weight | 221.04 g/mol [1] | 225.01 g/mol [2] | 207.02 g/mol |
| CAS Number | 1000994-95-5[1] | 402-43-7[2] | 51776-71-7 |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Steric Hindrance | Moderate | Moderate | Lower |
| Lipophilicity (cLogP) | Higher than difluoromethyl analog | Highest | Lower than analogs |
| Metabolic Stability | Generally high | Very high | Moderate to high |
The choice between these reagents is dictated by the specific requirements of the target molecule. While the trifluoromethyl group offers maximum electron withdrawal and metabolic stability, the 1,1-difluoroethyl group provides a less electron-deficient aromatic ring, which can be advantageous in certain biological contexts and subsequent chemical transformations.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The electron-withdrawing nature of the fluoroalkyl substituent generally enhances the rate of oxidative addition, the initial step in many catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds.[3] For this compound, a successful coupling is anticipated under standard conditions, likely exhibiting reactivity comparable to or slightly less than its trifluoromethyl analog due to the slightly reduced electron-withdrawing effect.
Expected Performance: High yields are expected with a variety of boronic acids and esters. The choice of ligand and base will be crucial for optimizing the reaction with sterically hindered coupling partners.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[4] The electronic nature of the aryl bromide is a key determinant of reactivity. The electron-deficient character of this compound should facilitate the oxidative addition step, leading to efficient coupling with a range of electron-rich and electron-poor olefins.
Expected Performance: Good to excellent yields are anticipated, particularly with activated alkenes like acrylates and styrenes. The regioselectivity of the reaction will be influenced by the steric and electronic properties of the alkene substrate.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[5] The reactivity of this compound is expected to be favorable for this transformation.
Expected Performance: High yields are generally achievable under standard Sonogashira conditions. The choice of amine base and solvent can be tuned to optimize the reaction for specific alkyne coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[6][7] The electron-deficient nature of the aryl bromide should promote the oxidative addition step, making this compound a suitable substrate for this reaction.
Expected Performance: Good to excellent yields are expected with both primary and secondary amines. The selection of the appropriate phosphine ligand is critical for achieving high efficiency, especially with less nucleophilic amines.
Experimental Protocols
The following protocols are representative examples based on established methodologies for similar aryl bromides and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a sealable reaction tube, add this compound, the alkene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add a solution of the terminal alkyne in a mixture of THF and triethylamine via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to afford the crude product, which can be purified by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. Its electronic and steric properties make it a suitable substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. While specific experimental data for this particular substrate is emerging, its reactivity can be reliably predicted based on the well-established principles of cross-coupling chemistry and the performance of analogous fluorinated aryl bromides. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this important fluorinated building block. As with any synthetic procedure, optimization of reaction conditions is key to achieving the desired outcomes.
References
- 1. This compound 95 1000994-95-5 [sigmaaldrich.com]
- 2. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-(1,1-difluoroethyl)benzene
This document provides essential safety and logistical guidance for the proper disposal of 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS No. 1000994-95-5). Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure operational safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are grounded in an understanding of the compound's specific chemical hazards and the regulatory frameworks governing hazardous waste.
Part 1: Hazard Profile and the Rationale for Stringent Disposal
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a rigorous disposal protocol. Its hazard profile dictates every procedural step, from personal protective equipment (PPE) to the final disposal technology. The compound is a combustible liquid with significant health and environmental risks.[1]
Upon combustion, it can decompose to release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[1] This reactivity profile underscores why uncontrolled disposal or improper incineration is not an option.
| Hazard Category | Description | Causality for Disposal Protocol |
| Physical Hazard | Combustible Liquid (Flash Point: 82.2 °C / 180.0 °F). | Requires storage away from ignition sources and the use of non-sparking tools during handling and collection.[2] Vapors can form explosive mixtures with air.[2] |
| Health Hazards | Toxic if swallowed (Acute Toxicity, Oral - Cat. 3). Causes serious eye irritation (Cat. 2) and skin irritation (Cat. 2).[3] May cause respiratory irritation.[3][4] | Mandates the use of appropriate PPE (gloves, safety glasses/face shield) and handling within a chemical fume hood to prevent exposure.[1] Contaminated materials become hazardous waste. |
| Environmental Hazard | As a halogenated aromatic organic compound, it is classified as a hazardous waste stream.[5] Such compounds can persist in the environment and pose risks to ecosystems. | Prohibits disposal via standard drains or municipal trash. Requires segregation and disposal via a licensed hazardous waste facility, typically through high-temperature incineration.[5] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to contain the chemical, prevent exposure, and ensure its destruction in a compliant manner. The following workflow provides a self-validating system for its management from point of generation to final disposal.
Step 1: Waste Characterization and Classification
The foundational step is correct classification. Due to the presence of bromine and fluorine atoms bonded to a benzene ring, this compound is unequivocally a halogenated organic waste .[5] This classification is critical as it dictates the disposal pathway under the Resource Conservation and Recovery Act (RCRA) and corresponding state and local regulations.[2][6] While not individually listed with a specific EPA waste code (e.g., "U" or "P" listed), it must be managed as a regulated hazardous waste.
Step 2: Segregation and Containment at the Source
Proper segregation is the most critical control point in a laboratory setting. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the disposal process immensely.
-
Action: Collect all waste containing this compound—including neat liquid, solutions, and contaminated materials (e.g., pipette tips, absorbent pads)—in a dedicated, properly sealed waste container.
-
Causality: Halogenated organic wastes are typically incinerated under specific conditions to manage the formation of acid gases (HBr, HF).[7] Mixing them with non-halogenated solvents or aqueous waste complicates this process and is often prohibited by disposal facilities.[5] Never mix halogenated waste with acids or bases.[5]
-
Container: Use a chemically compatible container (e.g., glass or high-density polyethylene for short-term use, pending compatibility checks) that can be securely closed. Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Combustible").
Step 3: On-Site Accumulation
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
Action: Keep the waste container closed at all times except when adding waste. Store the container in the SAA, away from heat, open flames, or sparks.[1]
-
Causality: Keeping the container closed minimizes the release of combustible and toxic vapors. Storing away from ignition sources prevents fires or explosions.[2] Federal and state regulations strictly limit the volume of waste that can be stored in an SAA and the timeframe for its removal.
Step 4: Final Disposal via Licensed Facility
This chemical waste must be transferred to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. On-site treatment or disposal is not permissible.
-
Action: Follow your organization's procedures for hazardous waste pickup. Ensure all paperwork is completed accurately.
-
Causality: The required disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[5] These incinerators are equipped with sophisticated scrubbers and pollution control systems to neutralize the HBr and HF gases generated during combustion, preventing their release into the atmosphere.[7]
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Decision workflow for compliant chemical disposal.
Part 3: Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial to mitigate harm.
Spill Response (Small, Laboratory-Scale)
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off hot plates or other spark-producing equipment.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[1]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container for disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation occurs or persists.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[1]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety, protects the environment, and maintains the highest standards of scientific integrity and regulatory compliance.
References
A Senior Application Scientist's Guide to Handling 1-Bromo-4-(1,1-difluoroethyl)benzene
Greetings, fellow researchers. In our pursuit of novel therapeutics and advanced materials, we often handle compounds with potent properties and commensurate risks. 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS No. 1000994-95-5) is one such intermediate, a valuable building block whose safe handling is non-negotiable for both procedural success and personal safety. This guide moves beyond a simple checklist, offering a holistic operational plan grounded in the principles of causality and rigorous scientific practice.
Before any procedure, the first and most critical step is to thoroughly review the specific Safety Data Sheet (SDS) for the compound.[1] This document is the primary source of detailed hazard and handling information.
Hazard Identification and Risk Assessment
Understanding why a substance is hazardous is the foundation of safe handling. This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[2][3] The primary risks stem from direct contact, inhalation of vapors, and accidental ingestion.
To quantify these risks, we must be familiar with its hazard classifications.
| Hazard Classification | GHS Category | Associated Risk |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[3] |
| Skin Irritation | Category 2 | Causes skin irritation[3] |
| Eye Irritation | Category 2 | Causes serious eye irritation[3] |
| Combustible Liquid | Category 4 | Combustible liquid[2] |
This data dictates that our primary goals are to prevent skin/eye contact, avoid creating breathable mists or vapors, and control ignition sources.
Prescribed Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. For this compound, a multi-layered approach is essential.
-
Eye and Face Protection: Given the serious eye irritation risk, standard safety glasses are insufficient. Use tight-sealing safety goggles.[2] When there is a potential for splashing (e.g., during transfers of larger volumes or reactions under pressure), augment this with a full-face shield. This combination provides a robust barrier against accidental splashes and vapors.
-
Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many organic substances, including halogenated aromatics.[4] However, it is crucial to check the specific glove manufacturer's compatibility chart for resistance to aromatic bromides. For prolonged handling or in situations with a higher risk of immersion, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat should be worn at all times and kept fully fastened. For procedures with a significant splash risk, a chemically resistant apron or suit is recommended. Ensure that footwear is closed-toe and provides full coverage.[4]
-
Respiratory Protection: All handling of this compound should be performed inside a certified chemical fume hood to control vapor inhalation.[2][4] If a situation arises where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][5]
Operational Workflow: From Preparation to Disposal
Safe handling is a process, not just a set of equipment. The following workflow ensures that safety is integrated into every step of your procedure.
Caption: A workflow for the safe handling of this compound.
Emergency Protocols: A Self-Validating System
Your preparedness for an emergency is a critical part of the protocol. Trustworthy procedures are those that account for potential failures.
Step-by-Step Spill Response (Small Scale):
-
Alert: Immediately alert colleagues in the vicinity and the lab supervisor.
-
Evacuate: If the spill is large or you feel unwell, evacuate the immediate area.
-
Protect: If safe to do so, ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.
-
Report: Fully document the incident according to your institution's environmental health and safety (EHS) guidelines.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs or persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[2][6]
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step to protect our colleagues and the environment.[1]
-
Segregation is Key: this compound is a halogenated organic compound. It MUST be collected in a waste container specifically designated for "Halogenated Organic Waste."[4][8] Never mix it with non-halogenated waste streams, as this complicates the disposal process and can create hazardous reactions.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Procedure:
-
Collection: Collect all waste, including rinsates from cleaning glassware and any contaminated absorbent material, in the designated halogenated waste container.[1]
-
Storage: Keep the waste container tightly sealed and stored in a well-ventilated area, away from incompatible materials.[7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1]
-
By adhering to these rigorous protocols, we can effectively mitigate the risks associated with this valuable compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 95 1000994-95-5 [sigmaaldrich.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
